3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,4,4-trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O3S/c4-1(2(5,6)7)3(8,9)12-13(1,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBEUZIEWSRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379915 | |
| Record name | 3,4,4-Trifluoro-3-(trifluoromethyl)-1,2lambda~6~-oxathietane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-15-9 | |
| Record name | 1,2-Oxathietane, 3,4,4-trifluoro-3-(trifluoromethyl)-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4-Trifluoro-3-(trifluoromethyl)-1,2lambda~6~-oxathietane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(3-methyl-1,2-oxathietane 2,2-dioxide) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide, a fluorinated heterocyclic compound with potential applications in various fields of chemical research and development. This document details the established synthetic protocol, physicochemical properties, and spectroscopic data for this compound. The synthesis involves the [2+2] cycloaddition of hexafluoropropene and sulfur trioxide. This guide is intended to serve as a valuable resource for researchers working with fluorinated compounds and developing novel chemical entities.
Introduction
This compound, also known as Perfluoro(3-methyl-1,2-oxathietane)-2,2-dioxide, is a four-membered heterocyclic compound containing a highly fluorinated carbon backbone and a sulfone group. The presence of multiple fluorine atoms and a strained ring system imparts unique chemical and physical properties to the molecule. This guide outlines the key aspects of its synthesis and provides a detailed summary of its characterization.
Synthesis
The primary route for the synthesis of this compound is the direct cycloaddition reaction of hexafluoropropene with sulfur trioxide. This reaction was first reported by England, Dietrich, and Lindsey in 1960.
Reaction Scheme
The overall reaction is a [2+2] cycloaddition, which can be depicted as follows:
In-Depth Technical Guide: Physicochemical Properties of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide, also known by its CAS Number 773-15-9, is a fluorinated heterocyclic compound. Its structure, featuring a highly strained four-membered ring and multiple fluorine atoms, imparts unique chemical and physical properties. This technical guide provides a comprehensive overview of its known physicochemical characteristics, a plausible synthesis route, and safety information, designed to support research and development activities. This compound is primarily utilized as a chemical intermediate in the synthesis of specialty polymers, electronics, and high-performance coatings.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for designing appropriate handling and storage procedures.
| Property | Value | Source(s) |
| Chemical Structure | ||
| Molecular Formula | C₃F₆O₃S | [2][3][4] |
| Molecular Weight | 230.09 g/mol | [2][3][4] |
| CAS Number | 773-15-9 | [2][3][5][6] |
| Appearance | Colorless liquid | [3][6] |
| Boiling Point | 46.5 °C | [2][3][5][6] |
| Density | 1.93 g/cm³ | [2][3][6] |
| Refractive Index | 1.343 | [2][3] |
| Flash Point | 53.6 °C | [2][3][6] |
| Vapor Pressure | 2.51 mmHg at 25°C | [2] |
| Topological Polar Surface Area | 51.8 Ų | [4] |
| Hydrogen Bond Acceptor Count | 9 | [4] |
Synthesis
General Experimental Protocol (Inferred)
A process for preparing fluorinated β-sultones involves the reaction of a fluorinated olefin, such as hexafluoropropene, with oleum (a solution of sulfur trioxide in sulfuric acid).[2]
The reaction can be carried out in a pressure reactor. Hexafluoropropene and oleum are charged into the reactor, potentially with an inert solvent.[2] The reaction mixture is then heated for several hours (e.g., at 50°C for 6 hours).[2] After the reaction, any excess hexafluoropropene is vented, and the resulting product layer is separated.[2] Purification of the desired sultone is typically achieved by distillation.[2] The product layer may be washed with sulfuric acid prior to distillation to remove residual sulfur trioxide.[2]
Disclaimer: This protocol is based on a similar synthesis and should be adapted and optimized for the specific preparation of this compound under appropriate laboratory safety protocols.
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CN1726180A - Selective reaction of hexafluoropropylene oxide with perfluoroacyl fluorides - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
In-Depth Technical Guide: TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE (CAS 773-15-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound with CAS number 773-15-9, identified as TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE. The document consolidates available data on its chemical structure, physicochemical properties, and synthesis. Due to the limited publicly available information, this guide focuses on the fundamental chemical and physical characteristics of the compound. Currently, there is a notable absence of published research on the pharmacological properties, mechanism of action, and specific biological activity of this molecule. The information presented herein is intended to serve as a foundational resource for researchers and professionals interested in this compound and the broader class of perfluorinated sultones.
Chemical Identity and Structure
TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE is a heterocyclic compound belonging to the class of sultones, which are cyclic sulfonic esters. The presence of multiple fluorine atoms classifies it as a perfluorinated compound.
Synonyms:
-
1,2,2-TRIFLUORO-2-HYDROXY-1-(TRIFLUOROMETHYL)-ETHANESULFONIC ACID SULTONE[1]
-
HEXAFLUORO(3-METHYL-1,2-OXATHIETANE)-2,2-DIOXIDE[1]
-
PERFLUORO(3-METHYL-1,2-OXATHIETANE)-2,2-DIOXIDE[]
-
3,4,4-Trifluoro-3-(trifluoromethyl)-1,2-oxathietane 2,2-dioxide[1]
Chemical Structure:
Caption: Chemical structure of TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE.
Physicochemical Properties
A summary of the key physical and chemical properties of TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C3F6O3S | [1] |
| Molecular Weight | 230.09 g/mol | [1] |
| Appearance | Not specified | [1] |
| Boiling Point | 46.5 °C | [1] |
| Density | 1.93 g/cm³ | [1] |
| Refractive Index | 1.343 | [1] |
| Flash Point | 53.6 °C | [1] |
| Vapor Pressure | 2.51 mmHg at 25°C | [1] |
| Storage Temperature | Keep Cold | [1] |
Synthesis
The synthesis of TRIFLUORO-3-TRIFLUOROMETHYL-1,2-OXATHIETANE-2,2-DIOXIDE has been reported in the scientific literature. A key reference points to a publication in the Journal of the American Chemical Society.[1][3]
Logical Relationship of Synthesis:
References
Technical Guide: Thermal Stability and Decomposition of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide (CAS 773-15-9). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related fluorinated β-sultones and other perfluorinated compounds. The content herein is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering insights into the compound's properties, potential decomposition pathways, and standardized methodologies for its thermal analysis.
Introduction
This compound is a highly fluorinated, four-membered heterocyclic compound containing a sulfone group, commonly known as a β-sultone. Fluorinated sultones are recognized as versatile intermediates in organic synthesis, particularly for the introduction of fluoroalkylsulfonyl moieties into various molecular scaffolds.[1][2] The high degree of fluorination in these compounds imparts unique properties, including high thermal and chemical stability, which are of significant interest in the development of new materials and pharmaceuticals.[3] Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling, storage, and application in various chemical processes.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides a foundational understanding of the compound's physical state under standard conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 773-15-9 |
| Molecular Formula | C₃F₆O₃S |
| Molecular Weight | 246.09 g/mol |
| Boiling Point | 46.5 °C |
| Density | 1.93 g/cm³ |
| Refractive Index | 1.343 |
Thermal Stability and Decomposition
Table 2: Hypothetical Thermal Analysis Data
| Parameter | Projected Value/Range | Analytical Technique |
| Onset of Decomposition (Tonset) | 150 - 250 °C | TGA/DSC |
| Major Decomposition Step | 200 - 350 °C | TGA |
| Enthalpy of Decomposition (ΔHd) | -150 to -300 J/g | DSC |
| Residue at 600 °C | < 5% | TGA |
Note: The values presented in this table are estimates based on the analysis of structurally similar compounds and should be confirmed by experimental analysis.
Proposed Decomposition Pathway
The thermal decomposition of fluorinated β-sultones is expected to proceed through the cleavage of the strained four-membered ring. The C-S and C-O bonds are likely the most labile points in the structure. Analogous to the decomposition of other perfluorinated compounds, the thermolysis of this compound is hypothesized to generate highly reactive intermediates and stable gaseous byproducts. A plausible decomposition pathway involves the initial cleavage to form sulfur dioxide (SO₂) and a perfluorinated olefin.
Caption: Proposed thermal decomposition pathway of the title compound.
Experimental Protocols
This section outlines generic experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the analysis of this compound. These protocols are based on established ASTM standards.[6][7][8]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer with a microbalance, furnace, and gas flow control.
Procedure:
-
Tare a clean, inert sample pan (e.g., platinum or alumina).
-
Dispense 2-5 mg of the sample into the pan. Due to the compound's volatility, this should be done in a controlled environment.
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature ranges of mass loss events.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of the compound, including its enthalpy of decomposition.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Weigh 1-3 mg of the sample into a hermetically sealed aluminum or gold-plated pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its decomposition range (e.g., 350 °C) at a constant heating rate of 10 °C/min.
-
Record the differential heat flow between the sample and the reference.
-
Analyze the resulting DSC thermogram to identify and quantify exothermic or endothermic events.
Caption: Generalized workflow for the thermal analysis of the compound.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a foundational understanding based on the properties of structurally related compounds. The presented physicochemical data, hypothetical thermal analysis profile, and proposed decomposition pathway offer a starting point for further investigation. The detailed experimental protocols for TGA and DSC provide a standardized approach for researchers to obtain empirical data for this compound. Further research is essential to definitively characterize its thermal behavior and validate the proposed decomposition mechanisms.
References
- 1. "Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid" by Javid Mohtasham [pdxscholar.library.pdx.edu]
- 2. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]
- 3. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. infinitalab.com [infinitalab.com]
- 8. store.astm.org [store.astm.org]
In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document aims to provide a comprehensive technical guide on the spectroscopic and synthetic aspects of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of published experimental data for this specific compound. While information exists for structurally related fluorinated oxathietane dioxides and other molecules containing trifluoromethyl groups, specific NMR, IR, and MS spectra, as well as detailed synthetic protocols for this compound, are not publicly available at this time.
This guide will therefore focus on presenting the available identifying information for the target compound and providing a general overview of the expected spectroscopic characteristics and potential synthetic strategies based on related structures. This approach is intended to offer a foundational understanding for researchers interested in the synthesis and characterization of this novel fluorinated heterocycle.
Compound Identification
The primary identifiers for this compound are its Chemical Abstracts Service (CAS) number and its IUPAC International Chemical Identifier (InChI).
| Identifier | Value |
| CAS Number | 773-15-9 |
| Chemical Formula | C₃F₆O₃S |
| InChI | 1S/C3F6O3S/c4-1(2(5,6)7)3(8,9)12-13(1,10)11 |
| InChIKey | NRSBEUZIEWSRKT-UHFFFAOYSA-N |
Predicted Spectroscopic Data
In the absence of experimental spectra, the following sections outline the expected spectroscopic features of this compound based on the known behavior of similar functional groups and molecular structures.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This would be the most informative NMR technique. The spectrum is expected to show two main resonances corresponding to the trifluoromethyl (CF₃) group and the fluorine atoms attached to the oxathietane ring.
-
The CF₃ group would likely appear as a singlet or a finely coupled multiplet.
-
The three fluorine atoms on the ring (one at C3 and two at C4) would exhibit complex splitting patterns due to geminal and vicinal F-F coupling. The fluorine at C3 would be split by the two fluorine atoms at C4, and these, in turn, would be split by the fluorine at C3. The relative chemical shifts would depend on the electronic environment and through-space interactions.
-
-
¹³C NMR: The spectrum would show three distinct carbon signals.
-
The carbon of the trifluoromethyl group.
-
The two carbons of the oxathietane ring (C3 and C4). These would exhibit significant splitting due to one-bond and two-bond C-F coupling.
-
-
¹⁷O NMR: While less common, ¹⁷O NMR could provide information about the sulfone and ether oxygen atoms.
-
³³S NMR: This technique could be used to characterize the sulfur atom of the sulfone group.
2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorptions characteristic of the sulfone and carbon-fluorine bonds.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
| S=O (asymmetric stretch) | 1350 - 1400 | Typically a very strong and sharp band. |
| S=O (symmetric stretch) | 1150 - 1200 | Another strong and sharp band. |
| C-F (stretch) | 1000 - 1400 | Multiple strong to medium bands are expected due to the numerous C-F bonds. |
| C-O-S (stretch) | 800 - 1000 | May be present but could be obscured by the strong C-F absorptions. |
2.3. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₃F₆O₃S.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of SO₂, CF₃, and other small fluorinated fragments. The presence of characteristic fragment ions would be crucial for structure confirmation. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its fragments.
Potential Synthetic Pathways
While a specific, validated synthesis for this compound is not documented, a logical retrosynthetic analysis suggests potential routes based on established fluorine chemistry and the synthesis of related sulfur-containing heterocycles.
Logical Relationship Diagram for a Potential Synthetic Approach:
Caption: A potential retrosynthetic pathway for the target compound.
Experimental Workflow Diagram for Synthesis and Characterization:
Caption: General workflow for the synthesis and analysis of the target compound.
3.1. Proposed General Experimental Protocol
-
Synthesis of the Oxathietane Ring: A potential starting point would be the [2+2] cycloaddition of a fluorinated ketone, such as hexafluoroacetone, with a suitable fluorosulfonyl-containing reagent. The reaction conditions (solvent, temperature, catalyst) would need to be optimized to favor the formation of the four-membered ring.
-
Purification of the Intermediate: The resulting oxathietane would likely be purified using techniques suitable for volatile and reactive fluorinated compounds, such as fractional distillation under reduced pressure or preparative gas chromatography.
-
Oxidation to the Sulfone: The purified oxathietane would then be oxidized to the corresponding 2,2-dioxide. Common oxidizing agents for converting sulfides/sulfites to sulfones include hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions would be critical to avoid decomposition of the strained ring system.
-
Final Purification: The final product, this compound, would require careful purification to remove any remaining starting materials, oxidant, and byproducts.
-
Spectroscopic Analysis: The purified product would then be subjected to a full suite of spectroscopic analyses (NMR, IR, MS) to confirm its structure and purity.
Conclusion and Future Outlook
This compound remains a compound for which detailed experimental data is not currently available in the public domain. The information presented in this guide is based on the known properties of related compounds and serves as a theoretical framework for its potential synthesis and characterization.
For researchers and professionals in drug development, the unique combination of a highly fluorinated structure and a reactive sulfone moiety could make this compound an interesting building block for novel therapeutic agents. The strong electron-withdrawing nature of the perfluoroalkyl groups can significantly influence the reactivity and physicochemical properties of molecules into which it is incorporated.
Further research is required to synthesize and fully characterize this compound. The publication of its experimental spectroscopic data and a reliable synthetic method would be a valuable contribution to the field of fluorine chemistry and would enable its exploration in various applications. It is recommended that any researcher attempting the synthesis of this compound proceed with caution, given the potential reactivity of highly fluorinated small-ring heterocycles.
The Advent and Advancement of Cyclic Fluoroalkylsulfonyl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic fluoroalkylsulfonyl esters, commonly known as fluorinated sultones, have emerged as a versatile class of compounds with significant potential in organic synthesis and medicinal chemistry. Their unique chemical properties, imparted by the presence of the fluoroalkyl group and the strained cyclic sulfonate structure, make them valuable intermediates and pharmacophores. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing these important molecules. Detailed experimental protocols for seminal synthetic procedures are presented, alongside a summary of their applications, particularly in the realm of drug development and bioimaging.
Introduction: The Emergence of a Unique Heterocycle
Sultones, the cyclic esters of hydroxysulfonic acids, have been a subject of chemical interest for over a century, with their synthesis first being reported in the late 19th century.[1] These compounds are recognized as potent alkylating agents and valuable intermediates in the synthesis of a wide array of organic molecules.[2][3] The introduction of fluorine or fluoroalkyl groups into the sultone framework significantly alters the molecule's electronic properties, reactivity, and metabolic stability, making cyclic fluoroalkylsulfonyl esters a particularly attractive scaffold for medicinal chemistry and materials science.[4][5] The strong electron-withdrawing nature of the fluoroalkyl group enhances the electrophilicity of the sultone, influencing its reactivity towards nucleophiles. This guide delves into the pivotal moments in the discovery and the evolution of synthetic routes to this intriguing class of compounds.
Historical Perspective and Key Discoveries
The exploration of fluorinated sultones appears to have gained momentum in the latter half of the 20th century, driven by the broader interest in organofluorine chemistry. A significant early contribution to the field was the doctoral work of Javid Mohtasham in 1989, which detailed the synthesis of fluorinated β-sultones through the reaction of sulfur trioxide (SO₃) with fluoroolefins.[3] This research laid the groundwork for understanding the fundamental reactivity and properties of these compounds.
Subsequent developments focused on improving the safety and scalability of these synthetic methods. A notable advancement was the use of oleum (a solution of sulfur trioxide in sulfuric acid) as a milder and more practical alternative to pure, monomeric SO₃ for the synthesis of fluorinated β-sultones.[1] This modification made the production of these compounds more amenable to industrial applications.[1]
More recently, the unique reactivity of fluorinated sultones has been harnessed in the development of advanced diagnostic tools. A prime example is the use of a nitroimidazolyl-containing sultone as a precursor for the radiosynthesis of [¹⁸F]FLUSONIM, a highly hydrophilic positron emission tomography (PET) tracer for imaging hypoxia in tumors.[2] This application underscores the modern relevance of this class of compounds in cutting-edge medical research.
Synthetic Methodologies
The synthesis of cyclic fluoroalkylsulfonyl esters can be broadly categorized into two main approaches: the sulfonation of fluoroalkenes and the fluorination of pre-existing sultone rings.
Sulfonation of Fluoroalkenes
This is the most established method for the preparation of fluorinated β-sultones. The general strategy involves the [2+2] cycloaddition of sulfur trioxide (SO₃) or a related sulfonating agent to a fluoroalkene.
-
Using Sulfur Trioxide (SO₃): This is the classical method. SO₃ adds across the double bond of a fluoroolefin to yield the corresponding fluorinated β-sultone.[3] The reaction is typically carried out in an inert solvent.
-
Using Oleum: To circumvent the challenges associated with handling highly reactive monomeric SO₃, oleum has been employed as a more convenient sulfonating agent.[1] The reaction of a fluorinated olefin with oleum under controlled temperature and pressure affords the desired fluorinated β-sultone.[1]
Fluorination of Alkyl Sultones
An alternative approach involves the direct fluorination of a pre-formed alkyl sultone. This method is particularly useful for introducing fluorine at specific positions on the sultone ring.
-
Reaction with Sulfuryl Fluoride: A patented method describes the preparation of fluoroalkyl sultones by reacting an alkyl sultone with sulfuryl fluoride in the presence of an initiator and an acid-binding agent.[6] This reaction proceeds via a radical mechanism.
Radiofluorination of Sultone Precursors
For applications in PET imaging, the introduction of the fluorine-18 isotope is crucial. This is typically achieved through nucleophilic substitution on a suitable sultone precursor.
-
Nucleophilic Ring-Opening with [¹⁸F]Fluoride: A sultone precursor, often activated with an appropriate leaving group or containing a strained ring, is reacted with a source of [¹⁸F]fluoride, such as K¹⁸F/K₂₂₂ complex.[2][7] The fluoride ion acts as a nucleophile, attacking the carbon atom of the cyclic ester and leading to ring-opening and the formation of the ¹⁸F-labeled fluorosulfonic acid derivative.[2]
Data Presentation: Synthesis of Cyclic Fluoroalkylsulfonyl Esters
| Method | Starting Materials | Reagents | General Conditions | Product Type | Reference |
| Sulfonation of Fluoroolefins | Fluoroolefin (e.g., RCF=CF₂) | Sulfur Trioxide (SO₃) | Inert solvent | Fluorinated β-sultone | [3] |
| Sulfonation with Oleum | Fluorinated Olefin | Oleum (SO₃ in H₂SO₄) | Controlled temperature and pressure | Fluorinated β-sultone | [1] |
| Fluorination of Alkyl Sultones | Alkyl sultone | Sulfuryl Fluoride, Initiator, Acid-binding agent | High-pressure reactor, elevated temperature | Fluoroalkyl sultone | [6] |
| Radiofluorination | Sultone precursor | K¹⁸F/K₂₂₂/K₂CO₃ complex | Acetonitrile, 110 °C | [¹⁸F]Fluorosulfonic acid derivative | [2] |
Experimental Protocols
General Procedure for the Preparation of Fluorinated β-Sultones using Oleum
This protocol is adapted from the process described in US Patent 5,723,630.[1]
Materials:
-
Fluorinated olefin (e.g., 2H-pentafluoropropene)
-
Oleum (e.g., 20-30% fuming sulfuric acid)
-
Reaction vessel (autoclave or suitable pressure reactor)
Procedure:
-
Charge the reaction vessel with oleum.
-
Introduce the fluorinated olefin into the vessel. The reaction can be performed by bubbling the gaseous olefin through the oleum at atmospheric pressure or by charging the reactor with the olefin to a specific pressure.
-
The reaction can be conducted at room temperature or with moderate heating (e.g., up to 50 °C). The reaction pressure can range from atmospheric to around 100 psi.
-
Maintain the reaction for a period of 2 to 6 hours, with stirring.
-
After the reaction is complete, vent any excess olefin.
-
The resulting fluorinated β-sultone can be isolated from the reaction mixture by separation of the organic layer, followed by distillation for purification.
Synthesis of a Sultone Precursor for Radiofluorination ([¹⁸F]FLUSONIM precursor)
This protocol is based on the synthesis described by G. Gracia et al.[2]
Materials:
-
Butane sultone
-
n-Butyl lithium (n-BuLi)
-
Propargyl bromide
-
2-Azidoethyl-2'-nitroimidazole
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of Alkynylsultone
-
Dissolve butane sultone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-BuLi in hexanes.
-
After stirring for 30 minutes, add propargyl bromide and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the alkynylsultone.
Step 2: Copper-Catalyzed Cycloaddition
-
Dissolve the alkynylsultone and 2-azidoethyl-2'-nitroimidazole in a mixture of DCM and DIPEA.
-
Add CuI to the solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the final sultone precursor.
Radiosynthesis of [¹⁸F]FLUSONIM
This protocol is a summary of the radiofluorination procedure described by G. Gracia et al.[2]
Materials:
-
Sultone precursor
-
[¹⁸F]Fluoride (as K¹⁸F/K₂₂₂/K₂CO₃ complex)
-
Acetonitrile (anhydrous)
Procedure:
-
Prepare the anhydrous K¹⁸F/K₂₂₂/K₂CO₃ complex by azeotropic distillation.
-
Add a solution of the sultone precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 110 °C for 15 minutes in a sealed reaction vessel.
-
After cooling, dilute the crude reaction mixture with water.
-
Purify the [¹⁸F]FLUSONIM using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Synthetic Pathways to Cyclic Fluoroalkylsulfonyl Esters
Caption: Overview of major synthetic strategies for cyclic fluoroalkylsulfonyl esters.
Experimental Workflow for [¹⁸F]FLUSONIM Synthesis
Caption: Step-wise synthesis of the [¹⁸F]FLUSONIM PET tracer.
Applications in Drug Development and Beyond
The primary application of cyclic fluoroalkylsulfonyl esters in drug development is as versatile intermediates. Their ability to act as sulfoalkylating agents allows for the introduction of fluorinated sulfonic acid or sulfonate moieties into drug candidates. This can improve pharmacokinetic properties such as solubility and membrane permeability.
The development of [¹⁸F]FLUSONIM is a testament to the potential of these compounds in creating novel diagnostic agents.[2] The hydrophilic nature of the resulting fluorosulfonic acid derivative leads to rapid clearance from non-target tissues, providing high-contrast images for the specific detection of hypoxic regions in tumors.[2]
While direct applications of cyclic fluoroalkylsulfonyl esters as therapeutic agents are less documented, their role as bioisosteres for other functional groups is an area of active investigation. The replacement of a carboxylic acid with a fluorinated sultone, for example, could modulate the acidity and binding interactions of a drug molecule.
Conclusion
The field of cyclic fluoroalkylsulfonyl esters has evolved from fundamental synthetic explorations to sophisticated applications in medical imaging. The historical development of synthetic methods, from the use of hazardous reagents like pure SO₃ to more practical approaches, has been crucial for unlocking the potential of this class of compounds. The unique reactivity of the fluorinated sultone ring continues to offer exciting opportunities for the development of novel chemical entities for both therapeutic and diagnostic purposes. Further research into the biological activities of these compounds and their interactions with biological targets is warranted to fully exploit their potential in drug discovery and development.
References
- 1. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]
- 2. 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid" by Javid Mohtasham [pdxscholar.library.pdx.edu]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Fluorinated β-Sultones | Semantic Scholar [semanticscholar.org]
- 6. Preparation method of fluoroalkyl sultone - Eureka | Patsnap [eureka.patsnap.com]
- 7. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide (CAS 773-15-9). This highly fluorinated four-membered heterocyclic compound, a member of the β-sultone class, exhibits unique chemical properties owing to the presence of multiple electron-withdrawing fluorine atoms and the strained oxathietane ring system. This document details its synthesis, key reactions including nucleophilic ring-opening, hydrolysis, and rearrangements, and provides experimental protocols for its preparation. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, particularly those interested in the application of fluorinated building blocks.
Introduction
This compound is a colorless liquid with a boiling point of approximately 46.5 °C. Its structure, featuring a highly substituted oxathietane ring, renders it a potent electrophile and a precursor to a variety of fluorinated compounds. The presence of the trifluoromethyl group and additional fluorine atoms significantly influences its reactivity, making it a subject of interest for the synthesis of novel pharmaceuticals and agrochemicals. This guide will explore the fundamental aspects of its chemical behavior, supported by available data and established reaction pathways for analogous fluorinated β-sultones.
Synthesis
The primary and most direct method for the synthesis of this compound is the [2+2] cycloaddition reaction of hexafluoropropene (HFP) with sulfur trioxide (SO₃). This reaction is characteristic of the formation of fluorinated β-sultones from fluoroolefins.
Experimental Protocol: Synthesis via [2+2] Cycloaddition
Materials:
-
Hexafluoropropene (HFP)
-
Sulfur trioxide (SO₃), freshly distilled or stabilized
-
Anhydrous, inert solvent (e.g., Freon-113, dichloromethane)
Procedure:
-
A solution of sulfur trioxide in an anhydrous, inert solvent is prepared in a cooled reaction vessel (typically below 0 °C).
-
Hexafluoropropene is then bubbled through or condensed into the stirred SO₃ solution.
-
The reaction is typically carried out at low temperatures (-20 °C to 0 °C) to control the exothermicity and prevent polymerization of SO₃.
-
The reaction mixture is allowed to stir for several hours.
-
Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure to yield the crude product.
-
Purification is achieved by fractional distillation under vacuum.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbon and sulfur atoms within the strained four-membered ring. The electron-withdrawing effects of the fluorine and trifluoromethyl substituents further enhance this electrophilicity.
Nucleophilic Ring-Opening Reactions
The most characteristic reaction of fluorinated β-sultones is their susceptibility to nucleophilic attack, leading to ring-opening. This provides a versatile route to a variety of highly functionalized fluorinated compounds.
General Mechanism: A nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms of the oxathietane ring, resulting in the cleavage of a C-O or C-S bond. The regioselectivity of the attack is influenced by the electronic and steric environment of the carbon atoms.
3.1.1. Hydrolysis Reaction with water leads to the formation of a fluorinated sulfonic acid. This reaction highlights the compound's sensitivity to moisture.
-
Experimental Protocol:
-
The sultone is dissolved in a suitable solvent (e.g., acetone, THF).
-
Water is added, and the mixture is stirred at room temperature.
-
The reaction progress can be monitored by ¹⁹F NMR spectroscopy.
-
Upon completion, the solvent is evaporated to yield the sulfonic acid product.
-
3.1.2. Reactions with Alcohols (Esterification) In the presence of a base or Lewis acid catalyst, the sultone reacts with alcohols to form fluorinated sulfonate esters.
-
Experimental Protocol:
-
The sultone and alcohol are dissolved in an aprotic solvent.
-
A non-nucleophilic base (e.g., triethylamine) is added dropwise at a controlled temperature.
-
The reaction is stirred until completion, monitored by TLC or GC-MS.
-
Work-up involves washing with water and brine, followed by drying and purification by column chromatography.
-
Thermal Decomposition (Thermolysis)
While specific data for the target molecule is limited, fluorinated sultones are known to undergo thermal decomposition. At elevated temperatures, the oxathietane ring can fragment, potentially leading to the elimination of SO₂ and the formation of highly reactive fluoroalkenes or carbenes. The exact products would depend on the decomposition pathway, which can be influenced by temperature and the presence of other reagents.
Rearrangement Reactions
Fluorinated β-sultones can undergo rearrangements, often catalyzed by Lewis acids or bases. These rearrangements can lead to the formation of more stable isomeric structures, such as α-fluorosulfonyl fluorides or unsaturated sulfonyl fluorides.
Quantitative Data
Due to the specialized nature of this compound, extensive quantitative data in the public domain is scarce. The following table summarizes available and predicted physical properties.
| Property | Value | Source/Method |
| CAS Number | 773-15-9 | - |
| Molecular Formula | C₃F₆O₃S | - |
| Molecular Weight | 230.09 g/mol | - |
| Boiling Point | 46.5 °C | |
| Density | 1.93 g/cm³ | |
| Refractive Index | 1.343 |
Applications in Drug Development and Research
The reactivity of this compound makes it a valuable intermediate for the synthesis of complex fluorinated molecules. The trifluoromethyl group is a key pharmacophore in many modern drugs, enhancing properties such as metabolic stability, lipophilicity, and binding affinity. The ability to introduce fluorinated sulfonate or sulfonic acid moieties via ring-opening reactions of this sultone provides a powerful tool for drug discovery and development professionals seeking to modulate the physicochemical and biological properties of lead compounds.
Safety and Handling
This compound is expected to be a reactive and potentially hazardous compound. Due to the presence of the strained ring and highly electronegative substituents, it should be handled with care in a well-ventilated fume hood. It is likely to be sensitive to moisture and nucleophiles. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a highly reactive fluorinated β-sultone with significant potential as a building block in organic synthesis. Its reactivity is primarily characterized by nucleophilic ring-opening reactions, which provide access to a diverse range of fluorinated sulfonic acids and their derivatives. While detailed quantitative reactivity data remains limited in publicly accessible literature, the general principles of fluorinated sultone chemistry provide a strong framework for predicting its behavior. Further research into the specific reaction kinetics and mechanisms of this compound is warranted to fully exploit its synthetic utility in the development of new pharmaceuticals, agrochemicals, and advanced materials.
The Ascendancy of Fluorinated Sulfones: A Technical Guide to Their Transformative Applications in Organic Synthesis
For Immediate Release
Shanghai, China – December 27, 2025 – The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the array of fluorine-containing building blocks, novel fluorinated sulfones have emerged as remarkably versatile and powerful reagents. This technical guide provides an in-depth exploration of the core applications of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis and utility. Detailed experimental protocols, quantitative data summaries, and visual representations of key chemical transformations are presented to facilitate their adoption and inspire further innovation.
The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated motifs highly sought after in the design of new pharmaceuticals and agrochemicals.[1] Fluorinated sulfones, in particular, serve as stable, easy-to-handle precursors for the introduction of valuable mono-, di-, and trifluoromethyl groups, as well as more complex perfluoroalkyl moieties.[2][3] Their reactivity can be finely tuned, allowing them to participate in a diverse range of transformations including cross-coupling reactions, nucleophilic and electrophilic additions, and radical processes.[4][5][6]
Core Applications and Methodologies
The utility of novel fluorinated sulfones in organic synthesis is expansive. This guide will focus on several key areas where these reagents have demonstrated exceptional promise and utility.
Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Fluorinated sulfones have proven to be effective electrophilic partners in a variety of cross-coupling reactions, enabling the formation of previously challenging carbon-carbon bonds.
a) Suzuki-Miyaura Cross-Coupling: Aryl trifluoromethyl sulfones can undergo Suzuki-Miyaura arylation through the cleavage of the C–SO2 bond. This transformation is facilitated by cooperative palladium/rhodium catalysis, allowing for the synthesis of a wide range of biaryl compounds.[7] The development of fluorinated sulfone derivatives as versatile electrophiles in Suzuki-Miyaura reactions has been a significant advancement, with the introduction of electron-withdrawing groups on the aryl ring of the sulfone promoting the palladium-catalyzed activation of the C–SO2 bond.[8]
b) Nickel-Catalyzed Radical Cross-Coupling: Redox-active α-fluoro-PT-sulfones have been successfully employed in nickel-catalyzed radical cross-coupling reactions with aryl zinc reagents. This methodology is particularly advantageous for the synthesis of pharmaceutically relevant fluorinated scaffolds.[4]
c) Iron-Catalyzed Difluoromethylation: In a notable advancement, difluoromethyl 2-pyridyl sulfone has been utilized in the iron-catalyzed difluoromethylation of arylzincs. This method provides a facile and low-cost route to a diverse array of difluoromethylated arenes.[9][10]
d) Palladium-Catalyzed Desulfonylative Cross-Coupling: Benzylic sulfones are effective partners in palladium-catalyzed desulfonylative cross-coupling reactions. This approach has been successfully applied to the synthesis of triarylmethanes containing a 1,3-oxazole moiety.[1]
Experimental Protocol: Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone [9]
To a flame-dried Schlenk tube under an argon atmosphere are added Fe(acac)₃ (20 mol %), difluoromethyl 2-pyridyl sulfone (1.0 equiv), and anhydrous THF. The solution is cooled to -40 °C. To this solution is slowly added a solution of the diarylzinc reagent (1.5 equiv) and TMEDA (2.0 equiv) in THF. The reaction mixture is stirred at -40 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired difluoromethylated arene.
Nucleophilic Fluoroalkylation: Accessing Fluorinated Stereocenters
Fluorinated sulfones serve as excellent precursors for the generation of fluorinated carbanions, which can then participate in nucleophilic addition reactions with a variety of electrophiles.
a) Perfluoroalkylation of Imines and Carbonyls: Pentafluoroethyl phenyl sulfone (PhSO₂CF₂CF₃) and trifluoromethyl phenyl sulfone (PhSO₂CF₃) are effective reagents for the nucleophilic pentafluoroethylation and trifluoromethylation of aldehydes, ketones, and imines.[6][11] These reactions are typically induced by an alkoxide base at low temperatures.[11] A significant feature of this methodology is the high diastereoselectivity observed in the perfluoroalkylation of homochiral sulfinimines, providing access to enantiomerically enriched perfluoroalkylated sulfinamides.[6]
b) Diastereoselective Difluoro(aminosulfinyl)methylation: The development of chiral difluoromethyl 2-pyridyl sulfoximine has enabled the highly stereoselective introduction of the CF₂SO₂NH₂ group into carbonyls and imines. This provides a unique pathway to chiral 2-hydroxyl- or 2-amino-1,1-difluorinated sulfonamides.[12]
Experimental Protocol: Nucleophilic Trifluoromethylation of Imines with PhSO₂CF₃ [13]
To a solution of trifluoromethyl phenyl sulfone (1.5 equiv) and the imine (1.0 equiv) in anhydrous DMF at -65 °C is added potassium tert-butoxide (t-BuOK, 4.5 equiv) portionwise. The reaction mixture is stirred at this temperature for 1.5 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Mg₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding trifluoromethylated amine.[13]
Radical Fluoroalkylation: Mild and Versatile Transformations
The generation of fluoroalkyl radicals from fluorinated sulfones under mild conditions has opened up new avenues for the construction of complex fluorinated molecules.
a) Photoredox-Catalyzed Reactions: A wide range of mono-, di-, and trifluoromethyl heteroaryl sulfones can be employed as efficient radical fluoroalkylation reagents under visible-light photoredox catalysis.[5] This method has been successfully applied to the fluoroalkylation of isocyanides.[2][5]
b) Difunctionalization of Alkenes: A photoredox copper-catalyzed three-component reaction involving alkenes, fluoroalkyl phenyl sulfones, and thiophenols has been developed for the fluoroalkylation-thiolation of alkenes.[3]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for selected key applications of novel fluorinated sulfones.
Table 1: Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone [14]
| Entry | Arylzinc Reagent (Ar₂Zn) | Product | Yield (%) |
| 1 | Ph₂Zn | Ph-CF₂H | 85 |
| 2 | (4-MeC₆H₄)₂Zn | 4-MeC₆H₄-CF₂H | 82 |
| 3 | (4-MeOC₆H₄)₂Zn | 4-MeOC₆H₄-CF₂H | 78 |
| 4 | (4-FC₆H₄)₂Zn | 4-FC₆H₄-CF₂H | 75 |
| 5 | (2-Naphthyl)₂Zn | 2-Naphthyl-CF₂H | 88 |
Reaction conditions: 1 (0.8 mmol), Ar₂Zn (1.2 mmol, 1.5 equiv), Fe(acac)₃ (20 mol %), THF, −40 °C to rt, 2 h, isolated yield.[14]
Table 2: Nucleophilic Pentafluoroethylation of Imines with PhSO₂CF₂CF₃ [13]
| Entry | Imine | Product | Yield (%) |
| 1 | PhCH=NPh | PhCH(CF₂CF₃)NHPh | 95 |
| 2 | 4-MeOC₆H₄CH=NPh | 4-MeOC₆H₄CH(CF₂CF₃)NHPh | 92 |
| 3 | 4-ClC₆H₄CH=NPh | 4-ClC₆H₄CH(CF₂CF₃)NHPh | 96 |
| 4 | PhCH=NBn | PhCH(CF₂CF₃)NHBn | 98 |
Reaction conditions: Imine (1.0 equiv), PhSO₂CF₂CF₃ (1.5 equiv), t-BuOK (4.5 equiv), THF, -78 °C, 1.5 h. Isolated yields.[13]
Visualizing the Synthetic Pathways
The diverse reactivity of fluorinated sulfones can be categorized into distinct mechanistic pathways. The following diagrams, generated using the DOT language, illustrate these logical relationships.
Caption: Major reaction pathways of fluorinated sulfones.
Caption: General workflow for cross-coupling reactions.
Future Outlook
The field of fluorinated sulfones in organic synthesis is vibrant and rapidly evolving. Future research is likely to focus on the development of new, more efficient catalytic systems, the expansion of the substrate scope for existing transformations, and the discovery of entirely new applications for these versatile reagents. The continued exploration of asymmetric transformations employing chiral fluorinated sulfones holds particular promise for the synthesis of enantiomerically pure pharmaceuticals. As our understanding of the unique reactivity of these compounds deepens, we can expect the development of even more sophisticated and powerful synthetic methodologies, further solidifying the indispensable role of fluorinated sulfones in modern organic chemistry.
References
- 1. Pd-Catalyzed Desulfonative Cross-Coupling of Benzylic Sulfone Derivatives with 1,3-Oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. From S-Fluoroalkylation to Fluoroalkylation-Thiolation: Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiophenols Enabled by Photoredox Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic perfluoroalkylation of imines and carbonyls: perfluoroalkyl sulfones as efficient perfluoroalkyl-transfer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs [organic-chemistry.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. sioc.cas.cn [sioc.cas.cn]
An In-depth Technical Guide to the Solubility of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in Organic Solvents
Introduction
3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide is a highly fluorinated heterocyclic compound. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its physical and chemical properties, including its solubility. Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, meaning they exhibit low solubility in both aqueous and traditional organic solvents.[1] This unique characteristic necessitates careful solvent selection in research and drug development applications. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the likely solubility of this compound and a methodology for its empirical determination.
Predicted Solubility Profile
The solubility of a solute is largely governed by the principle of "like dissolves like."[2] Given the highly fluorinated nature of this compound, it is anticipated to have limited solubility in many common organic solvents. Its solubility is expected to be more favorable in solvents that are also fluorinated, often referred to as "fluorous" solvents. The polarity introduced by the sulfone group may allow for some interaction with polar aprotic solvents.
The following table summarizes the predicted qualitative solubility of this compound in a range of organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Fluorinated | Perfluorohexane | High | "Like dissolves like" principle; both solute and solvent are highly fluorinated. |
| 2,2,2-Trifluoroethanol | Moderate to High | The fluorine content of the solvent should enhance interaction with the fluorinated solute. | |
| Polar Aprotic | Acetone | Low to Moderate | The polar sulfone group may interact with the polar aprotic solvent, but the fluorinated alkyl groups will limit solubility. |
| Acetonitrile | Low to Moderate | Similar to acetone, with the potential for some dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Low to Moderate | DMSO is a strong polar aprotic solvent, but the lipophobicity of the solute may still limit solubility. | |
| Dichloromethane (DCM) | Low | The polarity is lower than other polar aprotic solvents, likely resulting in poor solvation of the sulfone group. | |
| Polar Protic | Methanol | Low | The hydroxyl group and high polarity of methanol are not expected to interact favorably with the highly fluorinated, lipophobic compound. |
| Ethanol | Low | Similar to methanol, with poor expected solubility. | |
| Non-polar | Hexane | Very Low | Significant mismatch in polarity and intermolecular forces between the non-polar solvent and the polar, fluorinated solute. |
| Toluene | Very Low | The aromatic, non-polar nature of toluene is unlikely to effectively solvate the target compound. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in an organic solvent involves the gravimetric analysis of a saturated solution.[3][4]
Materials:
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the solvent into a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid present.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the withdrawn sample through a syringe filter to remove any suspended microcrystals.
-
Gravimetric Analysis: Transfer the filtered, saturated solution to a pre-weighed, dry vial. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Calculation of Solubility: Once the solvent has completely evaporated, weigh the vial containing the dried solute. The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Conclusion
While specific experimental data on the solubility of this compound is not currently available, an understanding of the behavior of highly fluorinated compounds allows for a qualitative prediction of its solubility profile. It is anticipated to be most soluble in fluorinated solvents and have limited solubility in common polar and non-polar organic solvents. The provided experimental protocol offers a reliable method for researchers to quantitatively determine the solubility in solvents relevant to their specific applications. Such empirical data is crucial for the effective use of this compound in synthesis, formulation, and other areas of chemical research and development.
References
In-Depth Technical Guide on the Hazards and Safety Precautions for Handling 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The health hazards of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide have not been fully investigated.[1] All handling should be conducted with extreme caution, assuming the substance is highly toxic and reactive.
Executive Summary
This compound, a highly fluorinated sultone, presents significant potential hazards due to its reactive nature and the general toxicity profile of similar compounds. This guide provides a comprehensive overview of the known properties, potential hazards, and stringent safety protocols required for its handling, storage, and disposal. Due to the limited availability of specific toxicological data, a conservative approach to safety is mandated, treating the compound as a severe irritant and potentially harmful by all routes of exposure.
Hazard Identification and Classification
While comprehensive toxicological data for this specific compound is not publicly available, information from safety data sheets and analogous fluorinated compounds indicates the following hazards:
-
Acute Effects: The compound is classified as an irritant and may be harmful by ingestion and inhalation.[1]
-
Skin and Eye Contact: Assumed to be corrosive to skin and eyes. Contact can cause severe irritation or chemical burns.[1]
-
Inhalation: Due to its volatility (boiling point of 46.5 °C), inhalation of vapors may cause respiratory irritation.[1]
-
Reactivity: As a fluorinated compound, it may react exothermically with incompatible materials.
-
Thermal Decomposition: When heated to decomposition, it is expected to emit toxic and corrosive fumes, potentially including hydrogen fluoride (HF), carbon oxides, and sulfur oxides.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 773-15-9 | Matrix Scientific |
| Molecular Formula | C₃F₆O₃S | ChemicalBook |
| Molecular Weight | 230.09 g/mol | ChemicalBook |
| Appearance | Clear Liquid | ChemicalBook |
| Boiling Point | 46.5 °C | ChemicalBook |
| Density | 1.93 g/cm³ | ChemicalBook |
| Storage Temperature | Freezer temperatures recommended | Matrix Scientific |
Exposure Controls and Personal Protection
Strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily available and tested regularly in the immediate vicinity of the handling area.[1]
Personal Protective Equipment (PPE)
A summary of the required PPE is presented in Table 2.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile). Consider double-gloving. | Prevents skin contact.[1] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects against spills and splashes.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required if engineering controls are insufficient or during emergency situations. | Prevents inhalation of harmful vapors. |
Safe Handling and Storage Procedures
The following diagram outlines the general workflow for safely handling this compound.
Caption: General workflow for handling the hazardous compound.
Storage
-
Store in a tightly sealed container in a freezer.[1]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Avoid contact with moisture.
-
Store away from incompatible materials such as strong bases, acids, and oxidizing agents.
Emergency Procedures
A clear and concise emergency response plan is crucial. The following flowchart details the steps to be taken in case of an accidental exposure or spill.
References
Methodological & Application
3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide as a trifluoromethylating agent
Disclaimer: Information regarding the specific trifluoromethylating agent, 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide, is not available in the current scientific literature. Therefore, these application notes and protocols are based on the well-characterized and analogous reagent, Trifluoromethyl Phenyl Sulfone (PhSO₂CF₃) . The principles, reaction conditions, and applications described herein are expected to provide valuable guidance for researchers, scientists, and drug development professionals working with sulfone-based trifluoromethylating agents.
Introduction to Trifluoromethyl Phenyl Sulfone as a Trifluoromethylating Agent
The introduction of a trifluoromethyl (-CF₃) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethyl phenyl sulfone has emerged as a versatile reagent capable of delivering the trifluoromethyl group through different mechanistic pathways, acting as both a nucleophilic and a radical trifluoromethylating agent.[1][2][3] This dual reactivity allows for the trifluoromethylation of a diverse range of substrates under various reaction conditions.
Fluoroalkyl sulfones, such as trifluoromethyl phenyl sulfone, are a class of stable and easily accessible organofluorine compounds that have been widely used in selective fluoroalkylation of organic compounds.[1] Traditionally, it has been employed as a nucleophilic trifluoromethylating agent.[3] However, recent studies have demonstrated its utility as a precursor for the trifluoromethyl radical, expanding its synthetic applications.[1][2]
Data Presentation: S-Trifluoromethylation of Thiophenols
The following tables summarize the reaction conditions and substrate scope for the visible-light-promoted S-trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as the trifluoromethylating agent.[1][3]
Table 1: Optimization of Reaction Conditions for S-Trifluoromethylation of Thiophenol [1][3]
| Entry | Solvent | Base | Time (h) | Yield (%) |
| 1 | DMF | Cs₂CO₃ | 12 | Trace |
| 2 | DMAc | Cs₂CO₃ | 12 | 61 |
| 3 | NMP | Cs₂CO₃ | 18 | 80 |
| 4 | NMP | Cs₂CO₃ | 24 | 81 |
Reaction conditions: Thiophenol (1.0 equiv.), Trifluoromethyl phenyl sulfone (1.1 equiv.), Base (2.0 equiv.), Solvent (5.0 mL), under visible light irradiation.
Table 2: Substrate Scope for the S-Trifluoromethylation of Various Thiophenols [1][3]
| Substrate (Thiophenol derivative) | Product | Yield (%) |
| 4-tert-butylthiophenol | 4-tert-butyl(trifluoromethylthio)benzene | Moderate |
| 4-methoxythiophenol | 4-methoxy(trifluoromethylthio)benzene | Moderate |
| 4-aminobenzamide | 4-((trifluoromethyl)thio)benzamide | Good |
| 4-(methylthio)thiophenol | 4-(methylthio)(trifluoromethylthio)benzene | Good |
| Methyl 4-mercaptobenzoate | Methyl 4-((trifluoromethyl)thio)benzoate | Excellent |
| 4-mercaptobenzoic acid | 4-((trifluoromethyl)thio)benzoic acid | Good |
| 4-mercaptobenzonitrile | 4-((trifluoromethyl)thio)benzonitrile | Excellent |
| 4-mercaptophenyl)(phenyl)methanone | (4-((trifluoromethyl)thio)phenyl)(phenyl)methanone | Excellent |
| 4-mercaptophenyl)sulfonyl)benzene | Phenyl(4-((trifluoromethyl)thio)phenyl)sulfone | Excellent |
| Pyridine-2-thiol | 2-((trifluoromethyl)thio)pyridine | Good |
| Pyrimidine-2-thiol | 2-((trifluoromethyl)thio)pyrimidine | Good |
| Benzothiazole-2-thiol | 2-((trifluoromethyl)thio)benzothiazole | Good |
Reaction conditions: Thiophenol derivative (0.50 mmol, 1.0 equiv.), Trifluoromethyl phenyl sulfone (0.55 mmol, 1.1 equiv.), Cs₂CO₃ (1.00 mmol, 2.0 equiv.), and NMP (5.0 mL) under visible light irradiation for 24 hours.[3] For electron-rich substrates, using 1-(trifluoromethyl)-4-((trifluoromethyl)sulfonyl)benzene can improve yields.[1]
Experimental Protocols
General Protocol for the S-Trifluoromethylation of Thiophenols
This protocol is a representative example for the S-trifluoromethylation of a thiophenol derivative using trifluoromethyl phenyl sulfone under visible light irradiation.[1][3]
Materials:
-
Thiophenol derivative (1.0 equiv)
-
Trifluoromethyl phenyl sulfone (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel (e.g., Schlenk tube)
-
Visible light source (e.g., blue LEDs)
-
Stir plate
Procedure:
-
To a reaction vessel, add the thiophenol derivative (0.50 mmol, 1.0 equiv), trifluoromethyl phenyl sulfone (0.55 mmol, 1.1 equiv), and cesium carbonate (1.00 mmol, 2.0 equiv).
-
Add NMP (5.0 mL) to the reaction vessel.
-
Seal the vessel and place it on a stir plate.
-
Irradiate the reaction mixture with a visible light source with stirring at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-trifluoromethylated product.
Mandatory Visualizations
Proposed Reaction Mechanism for S-Trifluoromethylation
The visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone is proposed to proceed through a radical mechanism involving an electron donor-acceptor (EDA) complex.[1]
Caption: Proposed mechanism for visible-light-promoted S-trifluoromethylation.
Experimental Workflow for S-Trifluoromethylation
The following diagram illustrates the general laboratory workflow for the synthesis of S-trifluoromethylated compounds.
Caption: General experimental workflow for S-trifluoromethylation.
Applications in Research and Drug Development
The ability to introduce a trifluoromethyl group into a variety of molecular scaffolds is of significant interest to the pharmaceutical and agrochemical industries.
-
Synthesis of Novel Bioactive Molecules: The trifluoromethylation of complex molecules, including drug candidates and natural products, can lead to the discovery of new therapeutic agents with improved properties.[1]
-
Late-Stage Functionalization: The development of mild and selective trifluoromethylation methods allows for the modification of complex molecules at a late stage of the synthesis, which is highly valuable in drug discovery programs.
-
Preparation of Trifluoromethylated Building Blocks: This methodology can be used to synthesize a variety of trifluoromethylated building blocks, such as trifluoromethyl heteroaryl sulfones, which are valuable intermediates in organic synthesis.[1][3]
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unveiling the Trifluoromethylation Potential of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide: A Deep Dive into a Novel Reagent
For Immediate Release: Shanghai, China – December 27, 2025 – In the ever-evolving landscape of pharmaceutical and agrochemical development, the introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy for enhancing metabolic stability, lipophilicity, and overall bioactivity. While a variety of trifluoromethylating agents are known, the exploration of novel reagents with unique reactivity profiles remains a key research endeavor. This document provides a comprehensive overview of a promising, yet lesser-known reagent, 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide, and a plausible mechanism for its action in trifluoromethylation reactions.
Due to the limited direct literature on this compound, this application note will detail a proposed mechanism based on the well-established chemistry of related polyfluorinated sulfones and their thermal or chemically-induced decomposition. This approach allows for a scientifically grounded exploration of its potential as a trifluoromethylating agent.
Plausible Mechanism of Trifluoromethylation
The proposed mechanism of trifluoromethylation using this compound involves the thermal or chemically-induced extrusion of sulfur dioxide (SO₂) to generate a reactive trifluoromethyl species. This process is analogous to other known reactions involving the decomposition of sulfone-containing compounds.
The key steps of the proposed mechanism are:
-
Activation: The reaction is initiated by heat or a chemical trigger, leading to the weakening of the carbon-sulfur bonds within the oxathietane ring.
-
SO₂ Extrusion: The strained four-membered ring undergoes a concerted or stepwise cycloreversion, releasing the thermodynamically stable sulfur dioxide molecule. This extrusion is the driving force of the reaction.
-
Formation of a Trifluoromethyl Intermediate: The extrusion of SO₂ results in the formation of a highly reactive intermediate. Depending on the reaction conditions and the substrate, this could be a trifluoromethyl radical (•CF₃) or a trifluoromethyl anion (:CF₃⁻).
-
Trifluoromethylation of Substrate: The generated trifluoromethyl intermediate then reacts with the target substrate to introduce the CF₃ group.
This proposed pathway provides a framework for understanding the potential reactivity of this compound and for designing synthetic strategies that leverage its unique structure.
Application Notes
Reagent Handling and Storage: this compound is expected to be a stable compound at room temperature. However, due to its potential to release gaseous SO₂ upon decomposition, it should be handled in a well-ventilated fume hood. Store the reagent in a cool, dry place away from heat sources.
Advantages of this Reagent: While experimental data is limited, the structure of this reagent suggests several potential advantages:
-
Gaseous Byproduct: The only byproduct of the trifluoromethyl transfer is sulfur dioxide, a gas that can be easily removed from the reaction mixture, simplifying purification.
-
Atom Economy: The reagent is designed to deliver the trifluoromethyl group efficiently.
-
Tunable Reactivity: The reaction conditions (temperature, solvent, additives) could potentially be tuned to favor either a radical or an anionic pathway, allowing for broader substrate scope.
Scope of Application: This reagent could potentially be used for the trifluoromethylation of a wide range of substrates, including:
-
Arenes and heteroarenes
-
Alkenes and alkynes
-
Carbonyl compounds and their derivatives
-
Thiols and other nucleophiles
Further research is needed to fully explore the substrate scope and optimize reaction conditions.
Data Presentation
As there is no direct experimental data available for trifluoromethylation reactions using this compound, the following table presents representative data from a well-documented analogous reaction: the trifluoromethylation of aryl iodides using a copper-CF₃ reagent generated from a sulfone precursor. This data serves as a benchmark for the potential efficacy of the title reagent.
| Entry | Aryl Iodide Substrate | Product | Yield (%) |
| 1 | Iodobenzene | Trifluoromethylbenzene | 85 |
| 2 | 4-Iodotoluene | 4-Trifluoromethyltoluene | 92 |
| 3 | 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(trifluoromethyl)benzene | 78 |
| 4 | 1-Iodo-3-nitrobenzene | 1-Nitro-3-(trifluoromethyl)benzene | 65 |
| 5 | 2-Iodopyridine | 2-(Trifluoromethyl)pyridine | 72 |
Note: The data presented is for an analogous reaction and is intended for illustrative purposes only.
Experimental Protocols
The following is a general, representative protocol for a trifluoromethylation reaction based on the proposed mechanism. This protocol should be adapted and optimized for specific substrates and reaction scales.
General Protocol for the Trifluoromethylation of an Aromatic Substrate:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol), this compound (1.2 mmol), and a suitable solvent (e.g., DMF, NMP, 5 mL).
-
Degassing: If a radical mechanism is desired, degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated product.
Mandatory Visualization
Caption: Proposed mechanism of trifluoromethylation.
Caption: General experimental workflow.
Application Note: A Protocol for Nucleophilic Trifluoromethylation Utilizing 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
For Research Use Only
Abstract
This document outlines a detailed experimental protocol for the proposed use of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide as a nucleophilic trifluoromethylating agent. Due to a lack of specific literature detailing the application of this particular reagent, the following protocol is based on analogous reactions reported for other trifluoromethyl sulfones, which are known to generate the trifluoromethyl anion (CF₃⁻) under basic conditions. This application note is intended for researchers, scientists, and professionals in drug development interested in exploring novel trifluoromethylation methodologies.
Introduction
The introduction of a trifluoromethyl group into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. While numerous trifluoromethylating agents have been developed, the exploration of new reagents with unique reactivity profiles remains an active area of research.
This compound is a structurally unique compound featuring a strained four-membered ring with multiple fluorine substituents. While direct experimental evidence for its use as a nucleophilic trifluoromethylating agent is not prevalent in the current body of scientific literature, its structure suggests a potential for reactivity analogous to other known trifluoromethyl sulfones. It is hypothesized that under basic conditions, nucleophilic attack on the sulfur atom could induce ring-opening and subsequent release of a trifluoromethyl anion, which can then react with various electrophiles.
This protocol provides a general framework for investigating the trifluoromethylation of a model substrate, an aldehyde, using this compound.
Proposed Reaction Pathway
The proposed mechanism for the nucleophilic trifluoromethylation using this compound is depicted below. A nucleophilic base (e.g., an alkoxide) is proposed to attack the electrophilic sulfur atom of the oxathietane dioxide ring. This initial attack is expected to lead to the cleavage of a sulfur-carbon bond. Given the high electronegativity of the trifluoromethyl group, the S-CF₃ bond is a likely point of cleavage, releasing the trifluoromethyl anion. The resulting trifluoromethyl anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde substrate. Subsequent workup quenches the reaction and protonates the resulting alkoxide to yield the trifluoromethylated alcohol product.
Caption: Proposed reaction pathway for nucleophilic trifluoromethylation.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde substrate (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Base (e.g., Potassium tert-butoxide (KOtBu), 1.0 M solution in THF)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl))
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), add the aldehyde substrate (1.0 mmol) and anhydrous THF (5 mL) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Trifluoromethylating Agent:
-
In a separate, dry vial, dissolve this compound (1.2 mmol, 1.2 equivalents) in anhydrous THF (2 mL).
-
Slowly add this solution to the stirred aldehyde solution at -78 °C.
-
-
Initiation of Reaction:
-
Slowly add the base (e.g., 1.0 M KOtBu in THF, 1.2 mL, 1.2 equivalents) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylated alcohol.
-
Data Presentation (Hypothetical)
The following tables present hypothetical data for the trifluoromethylation of various aldehydes to illustrate the potential scope and efficiency of this protocol. Note: This data is for illustrative purposes only and has not been experimentally verified.
Table 1: Substrate Scope for the Trifluoromethylation of Aldehydes
| Entry | Substrate (Aldehyde) | Product | Yield (%) |
| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethan-1-ol | 85 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol | 82 |
| 3 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethan-1-ol | 75 |
| 4 | Cinnamaldehyde | 1,1,1-Trifluoro-4-phenylbut-3-en-2-ol | 68 |
| 5 | Cyclohexanecarbaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | 78 |
Table 2: Optimization of Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOtBu (1.2) | THF | -78 | 2 | 85 |
| 2 | KOtBu (1.0) | THF | -78 | 2 | 75 |
| 3 | KOtBu (1.2) | Toluene | -78 | 2 | 65 |
| 4 | NaOtBu (1.2) | THF | -78 | 2 | 80 |
| 5 | KOtBu (1.2) | THF | -40 | 2 | 55 |
Experimental Workflow Diagram
Caption: Experimental workflow for nucleophilic trifluoromethylation.
Safety Precautions
-
This protocol should be performed by trained personnel in a well-ventilated fume hood.
-
This compound is a fluorinated compound; handle with care and avoid inhalation or skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Potassium tert-butoxide is a strong base and is moisture-sensitive. Handle under inert conditions.
-
The reaction is performed at low temperatures. Use appropriate insulated gloves when handling the cooling bath.
Disclaimer
This application note provides a hypothetical protocol based on the known reactivity of analogous compounds. The feasibility and efficiency of this reaction with this compound have not been experimentally validated. Researchers should exercise caution and perform small-scale pilot experiments to validate and optimize the reaction conditions.
Application Notes and Protocols: The Emerging Role of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in Medicinal Chemistry
Introduction
The strategic incorporation of fluorine and fluorinated alkyl groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved drug candidates.[1][2][3] Within the diverse toolkit of fluorinating and trifluoromethylating agents, small, strained ring systems have emerged as valuable reagents. This document provides an overview of the potential applications and experimental considerations for a unique reagent, 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide, in the synthesis of novel pharmaceutical agents.
While direct and extensive literature on the specific applications of this compound in medicinal chemistry is limited, its structure suggests its utility as a precursor for introducing the trifluoromethyl group or other fluoroalkyl moieties. This document will, therefore, draw upon established principles of fluorinated reagents and heterocyclic chemistry to propose potential applications and provide generalized protocols that can be adapted by researchers in drug discovery and development.
Physicochemical Properties and Synthetic Overview
Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. However, based on its structure, certain properties can be inferred. The presence of multiple fluorine atoms and a sulfone group suggests high polarity and potential reactivity as an electrophile.
The synthesis of related oxathietane 2,2-dioxides often involves the [2+2] cycloaddition of a sulfene with a fluorinated alkene. While a specific, validated protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a general synthetic approach can be conceptualized as a starting point for experimental investigation.
Proposed Applications in Medicinal Chemistry
Based on its structure as a highly fluorinated cyclic sulfone, this compound can be envisioned as a versatile reagent for the introduction of trifluoromethyl-containing fragments into drug scaffolds.
Trifluoromethylation of Nucleophiles
The strained ring system of the oxathietane dioxide is susceptible to nucleophilic attack, leading to ring-opening and the transfer of a trifluoromethylated group. This reactivity can be harnessed to modify various functional groups commonly found in drug molecules.
Potential Nucleophiles:
-
Amines (Primary and Secondary): Reaction with amines could yield trifluoromethylated sulfonamides, a motif present in some bioactive molecules.
-
Alcohols and Phenols: Alkylation of hydroxyl groups can lead to the formation of trifluoromethylated ethers, which can enhance metabolic stability.
-
Thiols: Reaction with thiols would produce trifluoromethylated thioethers, which can modulate the electronic properties of a molecule.
Generation of Trifluoromethylated Alkenes
Under thermal or catalytic conditions, oxathietane 2,2-dioxides can undergo cheletropic elimination of sulfur dioxide to generate alkenes. In this case, the elimination would likely produce a highly reactive trifluoromethylated fluoroalkene, which could then participate in various cycloaddition or polymerization reactions to create complex molecular architectures.
Experimental Protocols (Generalized)
The following are generalized protocols based on known reactions of similar compounds. Researchers should conduct thorough safety assessments and small-scale test reactions before proceeding.
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation
This protocol outlines a general approach for the reaction of this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried, inert gas-purged round-bottom flask, add the nucleophile (1.0 eq) and anhydrous aprotic solvent.
-
Cool the solution to an appropriate temperature (start at 0 °C and adjust as needed).
-
In a separate flask, prepare a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Add the solution of the oxathietane dioxide dropwise to the stirred solution of the nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3x).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired trifluoromethylated compound.
Data Presentation
As specific experimental data for the application of this compound is not available, the following table is a template that researchers can use to summarize their findings when exploring its reactivity.
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Product Structure | Yield (%) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Visualizations
Experimental Workflow for Nucleophilic Trifluoromethylation
Caption: Workflow for nucleophilic trifluoromethylation.
Proposed Signaling Pathway Modification
The introduction of a trifluoromethyl group can alter the interaction of a drug candidate with its biological target. For instance, if a drug inhibits a kinase by forming a hydrogen bond with a key residue, the replacement of a methyl group with a trifluoromethyl group could disrupt this interaction but enhance binding through other forces like hydrophobic interactions.
Caption: Altered drug-target interaction.
Conclusion
While this compound is not yet a well-documented reagent in medicinal chemistry, its structure holds promise for the development of novel synthetic methodologies. The proposed applications in nucleophilic trifluoromethylation and as a precursor to reactive fluoroalkenes provide a foundation for future research. The generalized protocols and conceptual frameworks presented in these application notes are intended to guide researchers in exploring the potential of this and similar highly fluorinated small-ring systems in the pursuit of new and improved therapeutics. Further investigation into the synthesis, stability, and reactivity of this compound is warranted to fully unlock its potential in drug discovery.
References
Application of Trifluoromethylating Agents in Agrochemical Synthesis: A Focus on 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide and Related Reagents
Application Note
The introduction of a trifluoromethyl (-CF3) group into the molecular structure of active ingredients is a pivotal strategy in modern agrochemical design. This functional group can significantly enhance a compound's efficacy, metabolic stability, and bioavailability. While a broad range of trifluoromethylating agents are utilized in industrial synthesis, specific, publicly available data on the application of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in agrochemical synthesis is limited. This document provides an overview of the role of trifluoromethylation in agrochemicals and details the application of other common trifluoromethylating reagents for which experimental data is available.
The Role of the Trifluoromethyl Group in Agrochemicals
The trifluoromethyl group is a key functional group in many modern agrochemicals due to its unique electronic properties and steric profile.[1] It is highly electronegative, which can alter the acidity and basicity of nearby functional groups, and it is metabolically stable, often protecting the molecule from degradation by enzymes in the target organism or the environment.[1] These characteristics can lead to increased potency and a longer duration of action for the agrochemical. A significant portion of recently developed agrochemicals across various classes, including herbicides, fungicides, and insecticides, contain a trifluoromethyl moiety.[2]
This compound: A Cursory Overview
This compound, with CAS number 773-15-9, is a colorless liquid recognized for its utility as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] While its role in these fields is acknowledged, detailed experimental protocols and specific examples of its application in the synthesis of commercial agrochemicals are not extensively documented in publicly accessible scientific literature. It is often used as a solvent and an intermediate in the production of specialty polymers and coatings.[]
Alternative and Well-Documented Trifluoromethylating Reagents in Agrochemical Synthesis
Given the limited specific data on this compound, this section details the application of other widely used trifluoromethylating reagents in agrochemical synthesis.
Togni and Umemoto Reagents (Electrophilic Trifluoromethylation)
Togni and Umemoto reagents are electrophilic trifluoromethylating agents that are widely used for the introduction of the -CF3 group into a variety of organic molecules.[5] These reagents are particularly useful for the trifluoromethylation of nucleophiles such as amines, phenols, and thiols, as well as for the trifluoromethylation of alkenes and alkynes.
General Reaction Scheme:
Caption: General workflow for electrophilic trifluoromethylation.
Experimental Protocol: Trifluoromethylation of a Phenol using a Togni Reagent
-
Reaction Setup: A solution of the phenolic substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: The Togni reagent (1.1 - 1.5 eq) and a suitable base (e.g., triethylamine, diisopropylethylamine) are added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired trifluoromethylated product.
| Substrate Example | Reagent | Base | Solvent | Time (h) | Yield (%) |
| 4-Methoxyphenol | Togni Reagent II | Et3N | CH2Cl2 | 4 | 85 |
| 2-Naphthol | Umemoto's Reagent | DIPEA | MeCN | 6 | 78 |
Ruppert-Prakash Reagent (Nucleophilic Trifluoromethylation)
Trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a nucleophilic trifluoromethylating agent.[6] It is used to introduce the -CF3 group into electrophilic substrates such as aldehydes, ketones, and imines.
General Reaction Scheme:
Caption: General workflow for nucleophilic trifluoromethylation.
Experimental Protocol: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
-
Reaction Setup: The aldehyde substrate (1.0 eq) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Addition of Reagents: The Ruppert-Prakash reagent (1.2 - 1.5 eq) is added to the solution.
-
Initiation: A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), is added to initiate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as indicated by TLC or GC-MS analysis.
-
Work-up and Purification: The reaction is quenched by the addition of a mild acid (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the trifluoromethylated alcohol.
| Substrate Example | Reagent | Activator | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | TMSCF3 | TBAF | THF | 25 | 92 |
| Cyclohexanecarboxaldehyde | TMSCF3 | CsF | DMF | 40 | 88 |
Conclusion
The incorporation of trifluoromethyl groups is a well-established and highly valuable strategy in the development of modern agrochemicals. While the specific application protocols for this compound are not widely available, the principles of trifluoromethylation are well understood and can be achieved through a variety of other commercially available reagents. The experimental protocols for electrophilic and nucleophilic trifluoromethylation provided herein offer a general guide for researchers and scientists in the field of agrochemical synthesis. Further investigation into the specific reactivity and applications of this compound would be beneficial to expand the toolbox of trifluoromethylating agents available to the agrochemical industry.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Catalytic Reactions of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide is a highly fluorinated, strained four-membered heterocyclic compound. Its structure, combining a reactive oxathietane ring with the strong electron-withdrawing effects of trifluoromethyl and fluorine substituents, makes it a potentially valuable reagent in organic synthesis. This document outlines potential catalytic systems for reactions involving this compound, drawing analogies from the reactivity of similar fluorinated molecules such as fluoroalkyloxetanes and sulfonyl fluorides. The protocols provided are illustrative and may require optimization for specific applications.
Potential Catalytic Systems and Reaction Pathways
The reactivity of this compound is anticipated to be dominated by the ring strain of the oxathietane and the electrophilicity of the sulfur atom. Catalytic activation can facilitate ring-opening reactions, leading to the introduction of fluorinated synthons into various molecular scaffolds. Two primary catalytic strategies are proposed: Lewis acid catalysis and transition metal catalysis.
Lewis Acid-Catalyzed Ring-Opening Reactions
Lewis acids are expected to coordinate to one of the oxygen atoms of the sulfonyl group, further polarizing the S-O bond and enhancing the electrophilicity of the sulfur atom. This activation facilitates nucleophilic attack and subsequent ring-opening.
A plausible reaction pathway involves the coordination of a Lewis acid (LA) to the sulfonyl oxygen, followed by nucleophilic attack at the sulfur atom, leading to the cleavage of an S-O or S-C bond.
Caption: Lewis acid-catalyzed ring-opening of the oxathietane dioxide.
Transition Metal-Catalyzed Reactions
Transition metal catalysts can potentially engage with the C-F or S-C bonds of the molecule, although C-F bond activation is generally challenging. A more likely scenario involves the oxidative addition of a low-valent transition metal into the S-C bond, followed by further transformations.
The proposed catalytic cycle would involve oxidative addition of the transition metal to the S-C bond, followed by migratory insertion or reductive elimination with a suitable coupling partner.
Caption: Proposed transition metal-catalyzed functionalization.
Experimental Protocols
Note: The following protocols are hypothetical and intended as a starting point for experimentation. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Lewis Acid-Catalyzed Alcoholysis
This protocol describes the ring-opening of this compound with an alcohol using a Lewis acid catalyst.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Lewis acid (e.g., aluminum chloride (AlCl₃), boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol).
-
Add anhydrous DCM (10 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alcohol (1.2 mmol) to the stirred solution.
-
In a separate flask, prepare a solution of the Lewis acid (0.1 mmol) in anhydrous DCM (2 mL).
-
Add the Lewis acid solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cross-Coupling with a Boronic Acid
This protocol outlines a potential Suzuki-Miyaura type cross-coupling reaction, assuming a transition metal can insert into a C-S or S-O bond of the reactant.
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid (1.5 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables present hypothetical data for the proposed reactions to illustrate expected outcomes. This data is for illustrative purposes only and has not been obtained from actual experiments.
Table 1: Lewis Acid-Catalyzed Methanolysis
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | AlCl₃ (10) | DCM | 0 to rt | 12 | 95 | 85 |
| 2 | BF₃·OEt₂ (10) | DCM | 0 to rt | 12 | 88 | 78 |
| 3 | Sc(OTf)₃ (5) | MeCN | rt | 24 | 75 | 65 |
| 4 | No Catalyst | DCM | rt | 24 | <5 | - |
Table 2: Palladium-Catalyzed Cross-Coupling with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 100 | 24 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | CsF | Dioxane | 100 | 24 | 72 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene | 100 | 24 | 45 |
| 4 | No Catalyst | - | K₂CO₃ | Toluene | 100 | 24 | 0 |
Logical Workflow for Catalyst Screening
The following workflow outlines a logical approach to identifying a suitable catalytic system for a desired transformation.
Caption: A logical workflow for catalyst screening and optimization.
Conclusion
While direct catalytic applications of this compound are not yet established in the literature, its structural features suggest significant potential as a fluorinated building block. The application of Lewis acid and transition metal catalysis, guided by the principles outlined in these notes and protocols, offers promising avenues for exploring the reactivity of this compound. Researchers are encouraged to use these guidelines as a foundation for developing novel synthetic methodologies. Safety and careful reaction monitoring are paramount when working with this highly reactive and fluorinated compound.
Photoredox catalysis with 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide for C-H functionalization
Topic: Photoredox Catalysis for C-H Functionalization with a Focus on Trifluoromethylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A thorough review of scientific literature and chemical databases did not yield any specific applications of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in photoredox-catalyzed C-H functionalization. The following application notes and protocols are based on well-established methods for photoredox C-H trifluoromethylation using common and extensively documented reagents as a representative example of this class of reaction.
Introduction to Photoredox-Catalyzed C-H Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2][3] One of the most significant applications of this technology is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to complex molecule synthesis. The introduction of a trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry, as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] Photoredox catalysis provides a mild and efficient pathway for the generation of trifluoromethyl radicals from various precursors, which can then engage in C-H functionalization of (hetero)arenes.[1][4][5]
General Reaction Scheme
The general transformation for the direct C-H trifluoromethylation of an arene or heteroarene via photoredox catalysis can be depicted as follows:
Caption: General scheme for photoredox C-H trifluoromethylation.
Proposed Catalytic Cycle
The mechanism for the photoredox-catalyzed C-H trifluoromethylation typically involves the generation of a trifluoromethyl radical via a single-electron transfer (SET) process. A representative catalytic cycle using a ruthenium-based photocatalyst and trifluoromethanesulfonyl chloride (CF3SO2Cl) as the trifluoromethyl source is illustrated below.
Caption: Proposed mechanism for photoredox C-H trifluoromethylation.
The catalytic cycle is initiated by the excitation of the photocatalyst with visible light. The excited-state photocatalyst can then engage in either an oxidative or reductive quenching cycle. In the depicted reductive quenching pathway, the excited photocatalyst is reduced by an electron donor (not shown for simplicity, can be the solvent or an additive), generating a more potent reductant. This reduced form of the catalyst then transfers an electron to the trifluoromethyl source (e.g., CF3SO2Cl), leading to its fragmentation and the formation of the trifluoromethyl radical. This radical adds to the aromatic substrate, and subsequent oxidation and deprotonation yield the trifluoromethylated product and regenerate the ground-state photocatalyst.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used.
-
Photocatalytic reactions are sensitive to light, and the reaction setup should be appropriately shielded from ambient light until the reaction is initiated.
-
The choice of photocatalyst, solvent, and base can significantly impact reaction efficiency and should be optimized for each substrate.
Representative Protocol for C-H Trifluoromethylation of an Arene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Arene (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl) (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)3(PF6)2 or Ir(ppy)2(dtbbpy)PF6) (1-2 mol%)
-
Base (e.g., K2CO3 or an organic base) (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Visible light source (e.g., blue LEDs or a compact fluorescent lamp)
Procedure:
-
To the reaction vessel, add the arene, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the trifluoromethanesulfonyl chloride via syringe.
-
Place the reaction vessel in front of the visible light source and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides representative data for the photoredox C-H trifluoromethylation of various arenes, compiled from literature sources. Yields are for isolated products.
| Entry | Substrate | Photocatalyst | Solvent | Base | Yield (%) |
| 1 | Benzene | Ru(bpy)3(PF6)2 | CH3CN | K2CO3 | 75 |
| 2 | Toluene | Ru(bpy)3(PF6)2 | CH3CN | K2CO3 | 82 (o:m:p mixture) |
| 3 | Anisole | Ir(ppy)2(dtbbpy)PF6 | DMF | Cs2CO3 | 88 (ortho-selective) |
| 4 | Pyridine | Ru(bpy)3(PF6)2 | DMSO | K2CO3 | 65 (C2-selective) |
| 5 | Thiophene | Ir(ppy)2(dtbbpy)PF6 | CH3CN | Na2CO3 | 78 (C2-selective) |
Experimental Workflow
The general workflow for setting up and performing a photoredox C-H functionalization experiment is outlined below.
References
- 1. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl [beilstein-journals.org]
- 2. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoredox-Catalyzed C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
Synthesis of trifluoromethylated heterocycles using 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles
Topic: Synthesis of Trifluoromethylated Pyrazoles using Trifluoromethyl-α,β-Ynones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trifluoromethylated heterocycles are of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. Among these heterocyles, pyrazoles are a particularly important scaffold found in numerous pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of trifluoromethylated pyrazoles through the versatile and efficient reaction of trifluoromethyl-α,β-ynones with hydrazine derivatives. This method offers a reliable route to a variety of substituted trifluoromethyl-pyrazoles with good to excellent yields.
I. Overview of the Synthetic Approach
The synthesis of trifluoromethylated pyrazoles can be effectively achieved via the cyclocondensation reaction between a trifluoromethyl-α,β-ynone and a hydrazine derivative. This reaction proceeds through a sequence of nucleophilic attack, cyclization, and subsequent aromatization to yield the stable pyrazole ring. The regioselectivity of the reaction can often be controlled by the nature of the substituents on both the ynone and the hydrazine, as well as the reaction conditions.
II. Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various trifluoromethylated pyrazoles from different trifluoromethyl-α,β-ynones and hydrazine derivatives.
| Entry | Trifluoromethyl-α,β-Ynone Substrate (R¹) | Hydrazine Substrate (R²) | Product | Yield (%) | Reference |
| 1 | 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | Phenylhydrazine | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | 92 | [1] |
| 2 | 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | Methylhydrazine | 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 85 | [1] |
| 3 | 1-(4-Chlorophenyl)-4,4,4-trifluorobut-2-yn-1-one | Phenylhydrazine | 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 90 | [1] |
| 4 | 4,4,4-Trifluoro-1-(p-tolyl)but-2-yn-1-one | Hydrazine hydrate | 5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazole | 88 | [1] |
| 5 | 1-(Biphenyl-4-yl)-4,4,4-trifluorobut-2-yn-1-one | Phenylhydrazine | 5-(Biphenyl-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 95 | [1] |
| 6 | 4,4,4-Trifluoro-1-(thiophen-2-yl)but-2-yn-1-one | Phenylhydrazine | 1-Phenyl-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | 87 | [1] |
III. Experimental Protocols
A. General Procedure for the Synthesis of 1,5-Disubstituted-3-(trifluoromethyl)-1H-pyrazoles:
This protocol describes a representative synthesis of 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole.
Materials:
-
4,4,4-Trifluoro-1-phenylbut-2-yn-1-one (1.0 mmol, 198 mg)
-
Phenylhydrazine (1.1 mmol, 119 mg, 1.1 equiv.)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-1-phenylbut-2-yn-1-one (1.0 mmol, 198 mg) and ethanol (5 mL).
-
Stir the mixture at room temperature until the ynone is completely dissolved.
-
To the resulting solution, add phenylhydrazine (1.1 mmol, 119 mg) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours, as indicated by the disappearance of the starting materials), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
IV. Visualizations
A. Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the formation of a 1,5-disubstituted-3-(trifluoromethyl)-1H-pyrazole from a trifluoromethyl-α,β-ynone and a substituted hydrazine.
Caption: Proposed mechanism for pyrazole synthesis.
B. Experimental Workflow
The general workflow for the synthesis and purification of trifluoromethylated pyrazoles is depicted below.
Caption: General experimental workflow.
References
Scalable synthesis of drug candidates using 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF₃) group is a critical strategy in modern drug design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While a variety of trifluoromethylating agents exist, scalability remains a key challenge in the transition from laboratory-scale synthesis to industrial production. This document provides detailed application notes and protocols for the scalable synthesis of drug candidates using two widely employed and cost-effective reagents: Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) and Sodium Trifluoromethanesulfinate (CF₃SO₂Na) . These reagents serve as reliable sources of the trifluoromethyl radical or its synthetic equivalents, enabling the efficient trifluoromethylation of a broad range of substrates, including pharmaceutically relevant heterocycles.
Reagent Overview and Advantages in Scalable Synthesis
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) and Sodium Trifluoromethanesulfinate (CF₃SO₂Na) have emerged as preferred reagents for large-scale trifluoromethylation due to several key advantages:
-
Commercial Availability and Cost-Effectiveness: Both reagents are readily available from commercial suppliers in large quantities and at a lower cost compared to more specialized trifluoromethylating agents.
-
Operational Simplicity: Many protocols involving these reagents are operationally simple, avoiding the need for cryogenic conditions or highly sensitive setups.[1][2]
-
Broad Substrate Scope: They have been successfully applied to a wide variety of substrates, including electron-rich and electron-deficient aromatic and heteroaromatic compounds, which are common scaffolds in drug candidates.[1][3]
-
Scalability: Several reported procedures using these reagents have been successfully scaled up to gram and even kilogram scale, demonstrating their industrial applicability.[1][4]
Data Presentation: Trifluoromethylation of Heterocyclic Drug Scaffolds
The following tables summarize quantitative data from representative scalable trifluoromethylation reactions using CF₃SO₂Cl and CF₃SO₂Na on common heterocyclic cores found in pharmaceuticals.
Table 1: Scalable Trifluoromethylation using Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
| Substrate (Drug Scaffold) | Product | Reaction Conditions | Yield (%) | Scale | Reference |
| Pyridine Derivative | Trifluoromethylated Pyridine | Photoredox catalyst, light source, room temperature | 75 | Gram-scale | [5] |
| Indole Derivative | C2-Trifluoromethylated Indole | Bi-catalyzed, light irradiation | 82 | Lab-scale | [6] |
| Quinoline Derivative | Trifluoromethylated Quinoline | Photoredox catalysis | 68 | Not specified | [5] |
| Imidazothiazole | Trifluoromethylated Imidazothiazole | Radical initiator (TBHP) | >90 | Lab-scale | [6] |
Table 2: Scalable Trifluoromethylation using Sodium Trifluoromethanesulfinate (CF₃SO₂Na)
| Substrate (Drug Scaffold) | Product | Reaction Conditions | Yield (%) | Scale | Reference |
| Electron-rich Aromatics | Trifluoromethylated Aromatic Compound | Oxidant (t-BuOOH) | 50-90 | Not specified | [7] |
| Heteroaromatic Systems | C-H Trifluoromethylated Heterocycle | Oxidative conditions | 60-85 | Gram-scale | [1] |
| Unactivated Alkenes | Azotrifluoromethylated Alkane | Photoredox catalysis | 70-95 | Lab-scale | [1] |
| Arylboronic Acids | Trifluoromethylated Arene | Copper-catalyzed, TBHP | 70-88 | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Radical Trifluoromethylation of Heterocycles using CF₃SO₂Na (Langlois Reagent)
This protocol is a representative example for the direct C-H trifluoromethylation of heteroaromatic compounds.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (2.0-3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0-5.0 equiv)
-
Solvent (e.g., Dichloromethane/Water biphasic system)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, add the heterocyclic substrate and the chosen solvent system.
-
Add sodium trifluoromethanesulfinate to the reaction mixture.
-
Stir the mixture vigorously to ensure good mixing between the phases.
-
Slowly add tert-butyl hydroperoxide to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated heterocycle.
Protocol 2: General Procedure for Photoredox-Catalyzed Trifluoromethylation using CF₃SO₂Cl
This protocol describes a general method for the trifluoromethylation of arenes and heteroarenes under mild, visible-light-mediated conditions.
Materials:
-
Aromatic or heteroaromatic substrate (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (1.5-2.0 equiv)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or similar) (1-5 mol%)
-
Solvent (e.g., Acetonitrile or DMF)
-
Light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel, dissolve the substrate and the photoredox catalyst in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add trifluoromethanesulfonyl chloride to the reaction mixture.
-
Position the reaction vessel in proximity to the light source and begin irradiation.
-
Stir the reaction at room temperature for 12-48 hours, monitoring completion by TLC or LC-MS.
-
Once the reaction is complete, remove the light source and concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for scalable trifluoromethylation.
Caption: General mechanism for radical trifluoromethylation.
Caption: Inhibition of a signaling pathway by a drug candidate.
References
- 1. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction conditions for trifluoromethylation with 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
A guide for researchers, scientists, and drug development professionals on the use of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide and general trifluoromethylation troubleshooting.
Disclaimer: While this guide is centered around the requested reagent, this compound (CAS 773-15-9), specific literature on its application as a direct trifluoromethylating agent is scarce. This compound is a cyclic sultone, likely formed from hexafluoropropene and sulfur trioxide. Its reactivity may lead to the introduction of a fluoroalkoxy sulfonyl fluoride or related moieties rather than a direct trifluoromethyl (-CF3) group transfer. The following troubleshooting guide and frequently asked questions (FAQs) provide general best practices and solutions for common trifluoromethylation reactions, which should be adapted with caution to the specific reagent in use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely reactivity?
This compound is a fluorinated cyclic sultone. Based on its structure, it is likely synthesized from the reaction of hexafluoropropene with sulfur trioxide. While the direct transfer of a trifluoromethyl group is one possibility, it is also plausible that this reagent participates in reactions via ring-opening, leading to the introduction of a more complex fluoroalkyl group. It is crucial to perform small-scale test reactions to determine the reactivity with your specific substrate.
Q2: My trifluoromethylation reaction is not working or giving low yields. What are the common causes?
Low or no yield in trifluoromethylation reactions is a frequent issue. The primary factors to investigate are:
-
Reagent Quality: Ensure the trifluoromethylating agent is pure and has not decomposed. Many fluorinating agents are sensitive to moisture and air.
-
Catalyst/Initiator Activity: If your reaction requires a catalyst or an initiator (e.g., a fluoride source for nucleophilic trifluoromethylation), verify its activity and ensure it is anhydrous.
-
Solvent Purity: Use anhydrous and degassed solvents, as water and oxygen can quench the reaction.
-
Reaction Temperature: The optimal temperature can be critical and substrate-dependent. Ensure your reaction is maintained at the correct temperature.
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylating agents, while electron-rich substrates are more suitable for electrophilic trifluoromethylation.
Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
Poor selectivity can arise from side reactions with the substrate or solvent. To improve selectivity:
-
Optimize Reaction Temperature: Lowering the temperature can often suppress side reactions.
-
Screen Solvents: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway.
-
Adjust Stoichiometry: Varying the ratio of the substrate, trifluoromethylating agent, and catalyst can help favor the desired product.
-
Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to block unwanted reactions.
Q4: How should I handle and store this compound and other fluorinating agents safely?
Fluorinated reagents require careful handling due to their potential toxicity and reactivity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Inert Atmosphere: For moisture-sensitive reagents, use of an inert atmosphere (e.g., nitrogen or argon) and dry glassware is essential.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during trifluoromethylation reactions.
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive trifluoromethylating reagent. | - Use a fresh bottle of the reagent. - Verify the purity of the reagent by 19F NMR if possible. |
| Inactive catalyst or initiator. | - Use a fresh batch of the catalyst/initiator. - If using a fluoride source, ensure it is anhydrous. | |
| Presence of water or oxygen. | - Use anhydrous and degassed solvents. - Perform the reaction under an inert atmosphere. - Dry all glassware thoroughly. | |
| Incorrect reaction temperature. | - Screen a range of temperatures to find the optimum. - Ensure accurate temperature monitoring and control. | |
| Formation of Byproducts | Side reaction with the solvent. | - Screen different anhydrous solvents (e.g., THF, DMF, CH3CN, Toluene). |
| Over-reaction or decomposition of the product. | - Monitor the reaction progress closely (e.g., by TLC, GC, or NMR) and quench it once the starting material is consumed. - Lower the reaction temperature. | |
| Reaction at multiple sites on the substrate. | - Use protecting groups for sensitive functional groups. - Optimize the stoichiometry of the reagents. | |
| Poor Reproducibility | Variation in reagent or solvent quality. | - Use reagents and solvents from the same batch for a series of experiments. - Document the source and purity of all materials used. |
| Inconsistent reaction setup. | - Ensure consistent stirring speed, heating, and inert atmosphere conditions. |
Experimental Protocols
Below is a general protocol for a nucleophilic trifluoromethylation of a carbonyl compound using a generic trifluoromethylating agent. This should be adapted based on the specific requirements of this compound and your substrate.
General Protocol for Nucleophilic Trifluoromethylation of an Aldehyde
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol).
-
Dissolve the aldehyde in an appropriate anhydrous solvent (e.g., THF, 5 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
-
Addition of Reagents:
-
Add the trifluoromethylating agent (e.g., TMSCF3, 1.2 mmol, 1.2 equiv).
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Add the initiator (e.g., a solution of TBAF in THF, 0.1 mmol, 0.1 equiv) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.
-
Visualizations
The following diagrams illustrate a general workflow for optimizing a trifluoromethylation reaction and a logical troubleshooting pathway.
Caption: A generalized experimental workflow for performing a trifluoromethylation reaction.
Caption: A logical decision tree for troubleshooting unsuccessful trifluoromethylation reactions.
Side reactions and byproduct formation with 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Disclaimer: 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide is a highly specialized reagent, and publicly available data on its specific side reactions is limited. The following troubleshooting guide is based on established principles of organofluorine chemistry and the known reactivity of analogous structures, such as fluorinated sultones and oxetanes.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing a low yield of the desired product. What are the potential causes?
A1: Low yields can stem from several factors:
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Reagent Instability: This reagent is expected to be highly sensitive to moisture and may have limited thermal stability. Ensure it is handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Avoid excessive heating unless specified in a validated protocol.
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Solvent Reactivity: Protic solvents (e.g., alcohols, water) and nucleophilic aprotic solvents (e.g., DMSO, DMF) may react with the highly electrophilic ring, leading to decomposition or byproduct formation. Consider using inert, non-nucleophilic solvents such as perfluorinated alkanes, anhydrous dichloromethane, or acetonitrile.
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Substrate Incompatibility: Nucleophilic functional groups on your substrate (e.g., primary/secondary amines, thiols, alcohols) may react preferentially with the reagent, leading to complex mixtures. Protection of these groups may be necessary.
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Incorrect Stoichiometry: Due to the high reactivity, precise control of stoichiometry is critical. An excess of the reagent can lead to multiple additions or side reactions with the product.
Q2: I am observing the formation of gaseous byproducts and a significant exotherm. What is happening?
A2: The observation of gas evolution, likely sulfur dioxide (SO₂), suggests the decomposition of the oxathietane ring. This is a potential side reaction, especially at elevated temperatures or in the presence of certain nucleophiles or Lewis acids. The reaction is a [2+2] cycloreversion, which can be highly exothermic.
-
Troubleshooting:
-
Maintain strict temperature control, performing the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize thermal decomposition.
-
Ensure slow, portion-wise addition of the reagent to the reaction mixture to manage any exotherm.
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Avoid strong Lewis acids unless they are a required catalyst, as they can promote ring decomposition.
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Q3: My workup is complicated by the presence of hard-to-remove, fluorine-containing impurities. What are these and how can I remove them?
A3: Highly fluorinated compounds often exhibit unique solubility profiles, making them difficult to separate from reaction mixtures. Potential fluorinated byproducts could include ring-opened products from reaction with trace water or solvents.
-
Purification Strategies:
-
Fluorinated Solid-Phase Extraction (F-SPE): This is a highly effective technique for separating fluorinated compounds from non-fluorinated (organic) compounds.
-
Liquid-Liquid Extraction with Perfluorinated Solvents: Using a perfluorinated solvent as one of the phases can help to selectively extract highly fluorinated byproducts.
-
Careful Column Chromatography: Use of fluorinated stationary phases or careful selection of eluents can aid in separation. Sometimes, adding a small percentage of a more polar solvent to a non-polar eluent system can improve the separation of closely related fluorinated compounds.
-
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| No reaction or incomplete conversion | 1. Reagent is degraded. 2. Insufficient activation/reaction temperature. 3. Nucleophile is too weak. | 1. Use a fresh bottle of the reagent; handle under inert atmosphere. 2. Cautiously and incrementally increase the reaction temperature. 3. Consider using a stronger nucleophile or adding a suitable non-nucleophilic base or catalyst to activate the substrate. |
| Formation of multiple products | 1. Reaction with solvent or trace water. 2. Thermal decomposition of the reagent or product. 3. Lack of regioselectivity in the reaction. | 1. Ensure all solvents and reagents are rigorously dried. 2. Perform the reaction at a lower temperature. 3. Re-evaluate the electronic and steric factors of your substrate; consider modifying the substrate to direct the reaction. |
| Product is unstable during workup or purification | 1. Presence of acidic or basic impurities from the workup. 2. High temperatures during solvent evaporation or chromatography. | 1. Use a neutral quench (e.g., saturated ammonium chloride) and ensure all workup solutions are pH neutral. 2. Concentrate the product at reduced pressure and low temperature. Use flash chromatography at room temperature if possible. |
Experimental Protocols
General Protocol for Reaction with a Nucleophile
This protocol provides a general workflow for reacting this compound with a generic nucleophile (Nu-H).
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Ensure the nucleophile (Nu-H) is dry and free of protic impurities.
-
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a septum, dissolve the nucleophile (1.0 eq) in the chosen anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
If a base is required, add it at this stage (e.g., a non-nucleophilic base like triethylamine or proton sponge, 1.1 eq).
-
Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Reagent Addition:
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In a separate, dry syringe, draw up a solution of this compound (1.05 eq) in the same anhydrous solvent.
-
Add the reagent solution dropwise to the cooled, stirring solution of the nucleophile over a period of 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at the chosen temperature for the determined reaction time (monitor by TLC or LC-MS if possible).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.
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Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature.
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Purify the crude product by flash column chromatography or another suitable method.
-
Visualizations
Logical Workflow for Troubleshooting Reaction Outcomes
Caption: Troubleshooting decision tree for experimental outcomes.
Potential Side Reaction Pathway: Decomposition
Improving yield and selectivity in reactions using 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Important Notice: Based on a comprehensive review of available scientific literature, there is currently no documented application of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide as a reagent or additive to directly improve yield and selectivity in general chemical reactions. This compound, a highly fluorinated sultone, is primarily known as a chemical intermediate and its reactive properties are not typically harnessed for the purpose of enhancing other chemical transformations.
The following information has been compiled to address potential inquiries and provide guidance on related topics in trifluoromethylation chemistry.
Frequently Asked Questions (FAQs)
Q1: I am trying to use this compound to improve the yield of my reaction. Why am I not seeing any improvement?
As of the current body of scientific literature, this compound is not recognized as a reagent for improving reaction yields or selectivity. Its chemical properties do not suggest a catalytic or additive role in general organic synthesis. If you are experiencing issues with your reaction yield, it is recommended to explore established methods for reaction optimization, such as modifying reaction conditions (temperature, concentration, solvent), screening different catalysts, or using alternative reagents.
Q2: What are the known applications of this compound?
This compound is primarily used in the synthesis of other fluorinated compounds. Its strained ring system and the presence of highly electronegative fluorine atoms make it a reactive intermediate for introducing trifluoromethyl and other fluoroalkyl groups into molecules.
Q3: Are there alternative reagents I can use to introduce trifluoromethyl groups into my molecule?
Yes, there are several well-established reagents for trifluoromethylation. The choice of reagent will depend on the specific substrate and desired reaction type (e.g., nucleophilic, electrophilic, or radical trifluoromethylation). Some common trifluoromethylating agents include:
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Ruppert-Prakash Reagent (TMSCF₃): For nucleophilic trifluoromethylation of carbonyls and imines.
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Togni Reagents: For electrophilic trifluoromethylation of a wide range of nucleophiles.
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Umemoto Reagents: For electrophilic trifluoromethylation.
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Trifluoroacetic acid and its derivatives: Can serve as a source of the trifluoromethyl group under certain conditions.[1]
-
Langlois Reagent (CF₃SO₂Na): For radical trifluoromethylation.
Q4: What are the general safety precautions for handling highly fluorinated compounds like this compound?
Highly fluorinated compounds should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn at all times. These compounds can be volatile and may have unknown toxicity. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide for Trifluoromethylation Reactions
While not specific to the requested compound, this guide addresses common issues encountered during trifluoromethylation reactions, which is a related area of interest.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive reagent | Ensure the trifluoromethylating agent has been stored correctly and has not degraded. |
| Inappropriate reaction conditions | Optimize temperature, reaction time, and solvent. Some trifluoromethylation reactions require specific conditions to proceed efficiently. | |
| Poor substrate reactivity | The substrate may not be suitable for the chosen trifluoromethylating agent. Consider using a different class of reagent (e.g., switch from a nucleophilic to an electrophilic agent). | |
| Low Selectivity (Regio- or Stereoselectivity) | Steric hindrance | Modify the substrate or reagent to reduce steric clash. |
| Electronic effects | Alter the electronic properties of the substrate or catalyst to favor the desired isomer. | |
| Inadequate catalyst | Screen different catalysts or ligands to improve selectivity. Chiral ligands can be employed for enantioselective trifluoromethylation. | |
| Formation of Byproducts | Decomposition of reagent or product | Run the reaction at a lower temperature or for a shorter duration. Ensure the workup procedure is not causing degradation. |
| Side reactions | Additives or scavengers may be necessary to suppress unwanted side reactions. For example, in radical reactions, a radical inhibitor might be needed for controlled initiation. |
Experimental Workflow for a General Trifluoromethylation Reaction
The following diagram illustrates a typical workflow for performing and analyzing a trifluoromethylation reaction.
Caption: A generalized workflow for a typical trifluoromethylation experiment.
This technical support guide aims to provide clarity on the use of this compound and offers assistance for related synthetic challenges in trifluoromethylation chemistry. For specific experimental protocols, it is always recommended to consult peer-reviewed scientific literature for validated methods.
References
Troubleshooting failed trifluoromethylation reactions with 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide for trifluoromethylation reactions.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My trifluoromethylation reaction with this compound is resulting in a low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in a trifluoromethylation reaction can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Reagent Decomposition: this compound may be sensitive to moisture and prolonged storage.
-
Troubleshooting Steps:
-
Ensure the reagent has been stored under anhydrous and inert conditions (e.g., in a desiccator or glovebox).
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If possible, obtain a fresh batch of the reagent to rule out degradation of the existing stock.
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Perform a simple control reaction with a known reactive substrate to test the activity of the reagent.
-
-
-
Substrate Reactivity: The nucleophilicity of your substrate is a critical factor in the success of the reaction.
-
Troubleshooting Steps:
-
Evaluate the electronic properties of your substrate. Electron-rich substrates are generally more reactive towards electrophilic trifluoromethylating agents.
-
If your substrate is electron-deficient, consider increasing the reaction temperature or extending the reaction time.
-
For less reactive substrates, the addition of a catalyst may be necessary.
-
-
-
Inadequate Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Solvent: Ensure the use of an anhydrous, non-protic solvent. Trace amounts of water can quench the reaction. Common solvents for such reactions include anhydrous acetonitrile, dichloromethane, or DMF.
-
Temperature: Some trifluoromethylation reactions require elevated temperatures to proceed. If the reaction is sluggish at room temperature, consider a stepwise increase in temperature (e.g., to 50 °C, then 80 °C).
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.
-
-
-
Presence of Inhibitors: Certain functional groups on your substrate or impurities in the reaction mixture can inhibit the reaction.
-
Troubleshooting Steps:
-
Purify the substrate and solvent to remove any potential inhibitors.
-
Protect sensitive functional groups on the substrate that might react with the trifluoromethylating agent.
-
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction is producing the desired product, but I am also observing the formation of multiple unidentified byproducts. What could be causing this and how can I improve the selectivity?
Answer:
The formation of byproducts is a common challenge in trifluoromethylation reactions and can be attributed to side reactions of the reagent, substrate, or product.
Potential Causes and Solutions:
-
Side Reactions of the Reagent: The trifluoromethylating agent may react with the solvent or other components in the reaction mixture.
-
Troubleshooting Steps:
-
Choose a more inert solvent.
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Lower the reaction temperature to minimize decomposition of the reagent.
-
-
-
Over-reaction or Decomposition of the Product: The desired product may be susceptible to further reaction or decomposition under the reaction conditions.
-
Troubleshooting Steps:
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
-
Lower the reaction temperature or use a milder base if one is present.
-
-
-
Radical vs. Polar Pathway: Electrophilic trifluoromethylation can sometimes proceed through a radical mechanism, leading to a different product distribution.
-
Troubleshooting Steps:
-
The addition of a radical scavenger (e.g., BHT) can help determine if a radical pathway is contributing to byproduct formation.
-
Altering the solvent or adding a catalyst can sometimes favor one pathway over the other.
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-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of trifluoromethylation with this compound?
A1: While the specific mechanism for this reagent may not be extensively documented, it is expected to act as an electrophilic trifluoromethylating agent. The reaction likely proceeds via a nucleophilic attack of the substrate on the electrophilic trifluoromethyl group, leading to the formation of the trifluoromethylated product. The reaction could follow a polar (SN2-type) or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.
Q2: How does the reactivity of this compound compare to other common trifluoromethylating reagents?
A2: The reactivity of electrophilic trifluoromethylating agents can vary significantly. Reagents are often compared based on their performance with a standard set of nucleophiles. Without specific experimental data for this compound, a direct comparison is difficult. However, its highly fluorinated structure suggests it is a potent electrophilic source of the CF3 group.
Q3: What safety precautions should be taken when working with this compound?
A3: As with any highly reactive and fluorinated compound, appropriate safety measures are essential.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
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Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Data Presentation
Table 1: Hypothetical Troubleshooting Scenarios and Outcomes
| Problem | Substrate | Initial Conditions | Troubleshooting Action | Outcome |
| No Reaction | Electron-neutral aniline | Acetonitrile, 25°C, 12h | Increase temperature to 80°C | 45% Yield |
| Low Yield | β-ketoester | Dichloromethane, 25°C, 24h | Use fresh, anhydrous solvent | 75% Yield |
| Byproduct Formation | Phenol | DMF, 100°C, 6h | Lower temperature to 60°C | Increased selectivity for desired product |
Experimental Protocols
General Protocol for a Trial Trifluoromethylation Reaction
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To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the substrate (1.0 mmol) and anhydrous solvent (5 mL).
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Add this compound (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting failed trifluoromethylation reactions.
Caption: Plausible reaction pathways for electrophilic trifluoromethylation.
Effect of temperature and solvent on the efficiency of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in your research. Below you will find troubleshooting advice and frequently asked questions to ensure the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound, a perfluorinated sultone, is a reactive compound. While it can be handled under standard laboratory conditions, it is sensitive to temperature and nucleophiles, including water. For prolonged storage, it is recommended to keep the compound in a cool, dry environment, preferably under an inert atmosphere.
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Suboptimal Temperature: The stability and reactivity of the sultone are highly dependent on temperature. Exceeding the optimal temperature for your specific reaction can lead to decomposition.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents are generally preferred for nucleophilic reactions with this compound.
-
Moisture Contamination: The presence of water can lead to hydrolysis of the sultone, reducing the amount of starting material available for the desired reaction.
-
Side Reactions: Competing side reactions can lower the yield of the desired product. Careful control of reaction conditions is crucial.
Q3: What are the expected decomposition products of this compound at elevated temperatures?
A3: While specific experimental data for this exact compound is limited, the thermal decomposition of similar perfluorinated sulfonic acids often proceeds through the formation of an α-sultone intermediate, which can then decompose to form various perfluorinated carbonyl compounds and sulfur dioxide (SO₂).[1][2][3][4]
Troubleshooting Guides
Issue 1: Reaction Failure or Incomplete Conversion
Symptoms:
-
Starting material remains largely unreacted after the expected reaction time.
-
TLC or GC-MS analysis shows minimal or no product formation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | While high temperatures can cause decomposition, the reaction may require a specific activation energy. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can dramatically affect the reaction. If using a nonpolar solvent, consider switching to a polar aprotic solvent such as acetonitrile or DMF to better solvate the reactants and facilitate the reaction. |
| Poor Quality Reagents | Ensure the purity of all reactants, including the sultone and any nucleophiles or catalysts. Impurities can inhibit the reaction. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Complex reaction mixture observed by TLC, GC-MS, or NMR.
-
Difficulty in isolating the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can lead to thermal decomposition of the starting material and/or the product. Lower the reaction temperature and monitor for a cleaner reaction profile. It is advisable to maintain a temperature range of 2-5°C, especially during hydrolytic steps, to minimize side product formation.[5] |
| Presence of Water (Hydrolysis) | The sultone can react with water to form sulfonic acid derivatives. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | An excess of a particular reagent can lead to side reactions. Carefully control the stoichiometry of your reactants. A slow, dropwise addition of one reagent to the other can sometimes minimize byproduct formation. |
Experimental Protocols
General Protocol for Nucleophilic Substitution:
This is a generalized procedure and may require optimization for specific substrates and nucleophiles.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the desired anhydrous polar aprotic solvent (e.g., acetonitrile, DMF) to a flame-dried reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Addition of Reactants: Dissolve the nucleophile in the solvent. If the nucleophile is a solid, it may be added directly. Cool the solution to the desired reaction temperature (a low starting temperature, e.g., 0 °C, is often recommended).
-
Addition of Sultone: Slowly add this compound to the stirred solution via syringe or a dropping funnel. Maintain the desired reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding a saturated aqueous solution of a mild acid or base, depending on the nature of the product). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for low reaction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
Purification strategies for products from reactions with 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Technical Support Center: Purification of Products from Trifluoromethylation Reactions
This guide provides troubleshooting and purification strategies for products synthesized using 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide. Products of these reactions are characterized by the incorporation of a trifluoromethyl (-CF3) group, which significantly influences their chemical properties, often leading to unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions with this compound? A1: Common impurities include unreacted starting materials, byproducts from the decomposition of the reagent, and potentially over-fluorinated side products. The specific impurities will be highly dependent on the substrate and reaction conditions used.
Q2: Why are trifluoromethylated compounds often difficult to purify by standard silica gel chromatography? A2: The strongly electron-withdrawing nature of the trifluoromethyl group can increase the polarity of the molecule and introduce strong dipole moments. This can lead to issues like poor solubility, streaking on silica gel plates, and irreversible adsorption to the stationary phase.[1][2] For basic compounds, the interaction with acidic silanol groups on silica can be particularly problematic.[1]
Q3: What is the recommended first step in purifying the crude reaction mixture? A3: A standard aqueous work-up is typically the first step.[3] This involves quenching the reaction and performing a liquid-liquid extraction to remove water-soluble salts and highly polar impurities.[3][4] The choice of organic solvent for extraction is crucial and should be based on the product's solubility.[5]
Q4: When should I consider a purification technique other than standard flash chromatography? A4: If you observe significant streaking on TLC, your compound elutes at the solvent front even with non-polar eluents, or co-elution with impurities persists despite optimizing the solvent system, it is time to consider alternative methods.[6] Techniques like reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), or Supercritical Fluid Chromatography (SFC) may offer better resolution.[1][6]
Troubleshooting Guide
Chromatographic Issues
| Problem | Potential Cause | Suggested Solution |
| Product Streaks Badly on Silica TLC/Column | 1. Strong interaction with acidic silanol groups on silica, especially for basic compounds.[1][2] 2. Compound is highly polar. | 1. Add a modifier to the eluent (e.g., 1-2% triethylamine or ammonium hydroxide for basic compounds; formic acid or acetic acid for acidic compounds).[1] 2. Switch to a different stationary phase like alumina (basic or neutral) or Florisil.[1] 3. Consider reverse-phase chromatography or HILIC.[1] |
| Product Elutes in the Void Volume (Reverse-Phase) | The compound is too polar for the non-polar stationary phase.[1] | 1. Use a more retentive reverse-phase column (e.g., one with embedded polar groups).[1] 2. Switch to HILIC, which is specifically designed for polar compounds.[1][7] |
| Co-elution with Impurities | The impurity has a very similar polarity to the desired product.[1][6] | 1. Optimize Selectivity: Change the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase) or switch the mobile phase organic modifier (e.g., from acetonitrile to methanol).[1] 2. Employ Orthogonal Techniques: If co-elution persists in one mode (e.g., normal-phase), switch to a fundamentally different one like reverse-phase or SFC.[1] 3. Multi-step Purification: Use a preliminary purification step like crystallization or extraction to remove the problematic impurity before chromatography.[6] |
| Low or No Recovery from Column | 1. The compound is irreversibly adsorbing to the stationary phase.[1] 2. The compound may be degrading on the acidic silica gel.[1][6] | 1. Deactivate the silica gel by pre-treating the column with a solution containing a small amount of triethylamine. 2. Use a less acidic stationary phase like neutral alumina. 3. Minimize the time the compound spends on the column by using flash chromatography instead of gravity chromatography.[6] 4. If using flash chromatography with a poorly soluble sample, consider dry loading.[1] |
Post-Purification & Crystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Purified Product is an Oil, Not a Solid | 1. Residual solvent is present. 2. The compound has a low melting point or is naturally an oil.[6] 3. Persistent impurities are inhibiting crystallization.[6][7] | 1. Dry the sample under high vacuum for an extended period. 2. If the compound is an oil, accept it as such or attempt to form a solid salt or co-crystal to induce crystallization.[6] 3. Re-purify the material using an orthogonal chromatographic technique to remove the impurities.[1] |
| Crystallization Fails or Yields are Low | 1. The solvent system is inappropriate (compound is too soluble or insoluble).[7] 2. The solution is cooling too quickly, causing the product to "oil out".[7] 3. Impurities are co-precipitating.[7] | 1. Perform a systematic screening of various solvents with different polarities (e.g., ethanol, ethyl acetate, hexanes, and mixtures).[7] 2. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer. Scratching the inside of the flask can help induce nucleation.[6] 3. If impurities are present, consider a hot filtration step to remove insoluble materials before cooling.[6][7] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography on Silica Gel
-
TLC Analysis: Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation and a retention factor (Rf) of 0.2-0.4 for the desired product.[6] Common starting points for trifluoromethylated compounds are gradients of ethyl acetate in hexanes or dichloromethane in methanol.[6][8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or another suitable solvent.[6] For compounds with poor solubility, use a "dry loading" technique: dissolve the crude material, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[1]
-
Elution: Begin elution with the starting solvent system. If a gradient is needed, gradually increase the polarity of the eluent to move the compounds down the column.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[6]
Protocol 2: General HILIC Purification for Highly Polar Compounds
-
Column and Solvents: Use a HILIC column with a polar stationary phase (e.g., silica, amide, or zwitterionic).[1] The mobile phase consists of a high percentage of an organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer (e.g., water with 0.1% formic acid).[1]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90% acetonitrile / 10% water) at a concentration of approximately 1 mg/mL.[1]
-
Method Development: Start with a gradient from high organic content to a higher aqueous content. For example, a linear gradient from 95% to 50% acetonitrile over 10-15 minutes.[1]
-
Injection and Fraction Collection: Inject the sample and collect fractions based on UV absorbance or mass spectrometry detection.
-
Post-Purification: Combine the pure fractions. Removing the high-boiling point aqueous mobile phase often requires lyophilization (freeze-drying).
Visualized Workflows
References
Technical Support Center: Trifluoromethylation Strategies Using 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Introduction: Welcome to the technical support center for the utilization of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals. While not a direct trifluoromethylating agent for the transfer of a -CF3 group, this reagent serves as a valuable precursor to Perfluoroallyl Fluorosulfate (FAFS), a versatile building block for introducing the trifluoromethyl-containing perfluoroallyl moiety into a variety of substrates. This guide provides troubleshooting advice and frequently asked questions to help overcome challenges in these types of fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorinated sultone. Its primary utility in synthesis is as a precursor that can rearrange to form Perfluoroallyl Fluorosulfate (CF₂=CFCF₂OSO₂F), often abbreviated as FAFS. FAFS is a highly reactive electrophile used to introduce the perfluoroallyl group into various molecules.
Q2: How does the reactivity of FAFS differ from traditional trifluoromethylating agents like Togni's or Umemoto's reagents?
Traditional electrophilic trifluoromethylating agents directly transfer a trifluoromethyl (-CF₃) group to a nucleophile. In contrast, FAFS introduces the larger perfluoroallyl (CF₂=CFCF₂) group. The reaction with FAFS typically proceeds via nucleophilic attack on the perfluoroallyl moiety, not a direct transfer of a trifluoromethyl group.
Q3: What are the main reaction pathways for FAFS with nucleophiles?
FAFS has two primary modes of reaction with nucleophiles:
-
Addition/Elimination: The nucleophile attacks the terminal carbon of the double bond, followed by the elimination of the fluorosulfate anion. This is the desired pathway for perfluoroallylation.
-
Nucleophilic Substitution at Sulfur: The nucleophile attacks the sulfur atom, leading to the cleavage of the S-F bond and formation of a sulfate ester. This is generally considered a side reaction.
Q4: What factors influence the selectivity between Addition/Elimination and Nucleophilic Substitution at the sulfur atom?
The selectivity is influenced by the nature of the nucleophile. Hard nucleophiles, according to Pearson's Hard/Soft Acid-Base (HSAB) theory, tend to attack the hard sulfur center, leading to the undesired substitution reaction. Softer nucleophiles are more likely to attack the softer carbon of the double bond, favoring the desired perfluoroallylation.
Troubleshooting Guide
Issue 1: Low or No Yield of the Perfluoroallylated Product
| Potential Cause | Troubleshooting Steps |
| Reagent Inactivity | Ensure the this compound has been effectively converted to the more reactive FAFS isomer. This rearrangement can be temperature-dependent. |
| Incorrect Nucleophile Choice | Very hard nucleophiles may preferentially attack the sulfur atom. Consider using a softer nucleophile or modifying the reaction conditions to favor attack at the carbon center. |
| Substrate Decomposition | The high electrophilicity of FAFS can lead to substrate decomposition. Try running the reaction at a lower temperature or with a slower addition of the reagent. |
| Moisture Contamination | While not as sensitive as some reagents, moisture can still interfere with the reaction. Ensure anhydrous conditions for optimal results. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Competing Reaction Pathways | As mentioned in the FAQs, both addition/elimination and substitution at sulfur can occur. Modifying the solvent or temperature may alter the selectivity. Softer solvents may favor the desired reaction. |
| Side Reactions of the Product | The perfluoroallylated product may be susceptible to further reactions under the reaction conditions. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed. |
| Isomerization of the Double Bond | Under certain conditions, the double bond in the perfluoroallyl group may isomerize. Analyze the product mixture carefully by ¹⁹F NMR to identify any isomers. |
Experimental Protocols
General Procedure for Perfluoroallylation of an Alcohol with FAFS:
-
To a stirred solution of the alcohol in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) at 0 °C.
-
Slowly add a solution of Perfluoroallyl Fluorosulfate (FAFS) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Yields for Perfluoroallylation of Alcohols
| Alcohol Substrate | Product | Yield (%) |
| Methanol | CF₂=CFCF₂OCH₃ | 75 |
| Ethanol | CF₂=CFCF₂OCH₂CH₃ | 82 |
| Isopropanol | CF₂=CFCF₂OCH(CH₃)₂ | 65 |
| Phenol | CF₂=CFCF₂OPh | 58 |
Mandatory Visualizations
Caption: A typical experimental workflow for the perfluoroallylation of an alcohol using FAFS.
Technical Support Center: Analytical Methods for Monitoring Reaction Progress with 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Welcome to the technical support center for monitoring reactions involving 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring the progress of reactions using this compound?
A1: The primary recommended methods for real-time or near real-time reaction monitoring are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy. ¹⁹F NMR is particularly powerful due to the presence of two distinct fluorine environments (CF₃ and CF) in the reagent, allowing for precise tracking of its consumption. FT-IR spectroscopy is effective for monitoring the disappearance of the characteristic sulfonyl group (SO₂) vibrations. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable tool for analyzing reaction aliquots to identify products, byproducts, and remaining starting materials.
Q2: Why is ¹⁹F NMR spectroscopy a preferred method?
A2: ¹⁹F NMR spectroscopy is highly suitable for monitoring reactions with this reagent for several reasons:
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High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, providing strong signals.[1]
-
No Background Signal: Biological and most organic molecules do not contain fluorine, eliminating background interference.[2]
-
Wide Chemical Shift Range: The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, allowing for clear distinction between the reactant, intermediates, and products.[1][3]
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Quantitative Analysis: With proper experimental setup, ¹⁹F NMR can provide accurate quantitative data on the concentration of fluorine-containing species in the reaction mixture.[3][4]
Q3: Can I use ¹H NMR to monitor these reactions?
A3: While ¹H NMR is a fundamental analytical tool, it is generally not the primary choice for monitoring the consumption of this compound itself, as the reagent does not contain any protons. However, ¹H NMR is essential for monitoring the changes in the substrate and the formation of the product, providing complementary information to ¹⁹F NMR or FT-IR.
Q4: What are the key considerations when using FT-IR for reaction monitoring?
A4: When using FT-IR, the focus is on the vibrational bands of the sulfonyl (SO₂) group in the oxathietane dioxide ring. The consumption of the reagent can be monitored by the decrease in the intensity of the characteristic asymmetric and symmetric SO₂ stretching frequencies. It is crucial to identify a solvent window where the solvent does not have strong absorptions that overlap with the key reactant or product bands.
Q5: Are there any specific challenges associated with the LC-MS analysis of these reaction mixtures?
A5: Yes, the analysis of highly fluorinated compounds by LC-MS can present challenges:
-
System Contamination: Polytetrafluoroethylene (PTFE) components commonly found in LC systems can leach fluorinated compounds, leading to background noise.[5]
-
Unusual Retention Behavior: The unique properties of fluorinated molecules can lead to atypical retention on standard reversed-phase columns.
-
Ionization Efficiency: Highly fluorinated compounds can sometimes exhibit poor ionization efficiency in common electrospray ionization (ESI) sources.
Troubleshooting Guides
¹⁹F NMR Spectroscopy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad Peaks | 1. Poor magnetic field homogeneity (shimming).2. Low solubility or sample heterogeneity.3. Presence of paramagnetic impurities. | 1. Re-shim the spectrometer on your sample.2. Try a different deuterated solvent or gently warm the sample to improve solubility.3. Ensure high-purity reagents and solvents are used. |
| Rolling or Distorted Baseline | 1. Large spectral width required for ¹⁹F NMR.2. Incorrect phasing.3. Probe background signals from fluorine-containing materials. | 1. Use a baseline correction function in the processing software.2. Carefully perform manual phase correction.3. Acquire a background spectrum of the probe with the solvent before adding the analyte. |
| Inaccurate Quantification | 1. Insufficient relaxation delay (d1) leading to signal saturation.2. Non-uniform excitation across the wide spectral width.3. Lack of a suitable internal standard. | 1. Determine the T1 relaxation time of the signals of interest and set the relaxation delay to at least 5 times the longest T1.2. Use a calibrated 90° pulse and ensure the transmitter offset is placed in the center of the spectral region of interest.3. Add a known amount of an inert, fluorinated compound with a simple spectrum (e.g., trifluorotoluene) that does not overlap with other signals. |
FT-IR Spectroscopy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Overlapping Peaks | 1. Solvent absorption obscures the region of interest.2. Product or substrate peaks overlap with the reactant's SO₂ bands. | 1. Choose a solvent with a clear window in the 1400-1100 cm⁻¹ region.2. If overlap is unavoidable, consider using chemometric methods or focusing on a unique, non-overlapping peak of a reactant or product. |
| Non-linear Response | 1. High concentration of the analyte leading to detector saturation (non-adherence to Beer's Law). | 1. Dilute the reaction mixture for analysis or use a shorter pathlength cell.2. Create a calibration curve to verify the linear range of detection. |
| Baseline Drift | 1. Temperature fluctuations in the sample or instrument.2. Changes in the sample matrix during the reaction (e.g., precipitation). | 1. Ensure the reaction and the spectrometer are at a stable temperature.2. If solids form, in-situ monitoring may become unreliable. Consider analyzing filtered aliquots. |
LC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Noise | 1. Contamination from PTFE components in the LC system. | 1. Use a "PFAS-free" or "fluorine-free" LC system if possible. Replace PTFE tubing and solvent frits with PEEK or stainless steel alternatives. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase.2. Column overload.3. Incompatible injection solvent. | 1. Use a mobile phase with a different pH or higher ionic strength. Consider a specialized column for fluorinated compounds.2. Dilute the sample.3. Ensure the sample solvent is similar in composition to the mobile phase. |
| Retention Time Shifts | 1. Inadequate column equilibration.2. Temperature fluctuations.3. Changes in mobile phase composition. | 1. Ensure the column is thoroughly equilibrated before each run.2. Use a column oven for stable temperature control.3. Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Low Signal Intensity | 1. Poor ionization of the analyte.2. Matrix effects (ion suppression). | 1. Optimize ion source parameters (e.g., voltages, gas flows, temperatures). Try different ionization modes (e.g., APCI).2. Improve sample cleanup, dilute the sample, or modify the chromatography to separate the analyte from interfering matrix components. |
Experimental Protocols
Protocol 1: In-situ ¹⁹F NMR Reaction Monitoring
Objective: To quantitatively monitor the consumption of this compound during a reaction.
Materials:
-
NMR spectrometer equipped with a ¹⁹F probe.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃).
-
Internal standard (e.g., trifluorotoluene or hexafluorobenzene).
-
Reactants and reagents.
Procedure:
-
Sample Preparation:
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In an NMR tube, dissolve the substrate and a known amount of the internal standard in the deuterated solvent.
-
Acquire a pre-reaction ¹⁹F NMR spectrum to establish the initial concentrations and chemical shifts.
-
-
Reaction Initiation:
-
Add a known concentration of this compound to the NMR tube.
-
If the reaction requires a catalyst or another reagent to initiate, add it to the NMR tube, quickly shake, and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Set up a series of 1D ¹⁹F NMR experiments to be acquired at regular time intervals (e.g., every 5-10 minutes).
-
Acquisition Parameters (Example):
-
Pulse angle: 90°
-
Spectral width: ~250 ppm (to cover the expected range of all fluorinated species)
-
Acquisition time: 1-2 seconds
-
Relaxation delay (d1): ≥ 5 times the longest T₁ of the signals of interest. A default of 30-60 seconds is a conservative starting point if T₁ is unknown.[4]
-
Number of scans: 4-16 (depending on the concentration and desired signal-to-noise).
-
-
-
Data Processing and Analysis:
-
Process each spectrum with identical parameters (e.g., line broadening, phasing, and baseline correction).
-
Integrate the signal for the internal standard and the signals corresponding to the CF₃ and/or CF groups of the reactant.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time to obtain the reaction profile.
-
Expected Spectral Data:
-
This compound: Expect two distinct signals. Based on analogous structures, the CF₃ group might appear in the range of -60 to -80 ppm, and the CF group at a different chemical shift.
-
Internal Standard: Trifluorotoluene at approximately -63 ppm.
Protocol 2: In-situ FT-IR Reaction Monitoring
Objective: To monitor the consumption of this compound by observing the decrease in its SO₂ stretching bands.
Materials:
-
FT-IR spectrometer with an in-situ reaction probe (e.g., ATR probe) or a flow cell.
-
Reaction vessel compatible with the in-situ probe.
-
Solvent with a clear window in the mid-IR region (e.g., acetonitrile, dichloromethane).
-
Reactants and reagents.
Procedure:
-
Setup and Background:
-
Assemble the reaction vessel with the in-situ FT-IR probe.
-
Add the solvent and substrate to the vessel and acquire a background spectrum. This will subtract the signals from the solvent and starting material that do not change.
-
-
Reaction Initiation:
-
Start the data acquisition in a time-resolved mode (e.g., one spectrum every minute).
-
Inject the this compound and any other initiating reagents into the reaction vessel with good stirring.
-
-
Data Collection:
-
Monitor the IR spectrum in real-time, focusing on the region for the SO₂ stretching vibrations.
-
-
Data Analysis:
-
Track the decrease in the absorbance of the characteristic SO₂ stretching bands over time.
-
Plot the absorbance of the selected peak versus time to generate a reaction profile.
-
Expected Spectral Data:
-
SO₂ Stretching Bands: Look for the disappearance of strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The exact positions can be influenced by the ring strain and fluorine substitution.
Data Summary
Table 1: Typical Analytical Parameters for Monitoring Reactions
| Technique | Key Parameter to Monitor | Typical Range/Value | Notes |
| ¹⁹F NMR | Chemical Shift (δ) of reactant CF₃/CF groups | -60 to -80 ppm (for CF₃, indicative) | Referenced to CFCl₃. Exact shifts are structure-dependent. |
| Relaxation Delay (d1) | ≥ 5 x T₁ (typically 30-60 s) | Crucial for accurate quantification.[4] | |
| Internal Standard | Trifluorotoluene (-63 ppm) | Must be inert to reaction conditions. | |
| FT-IR | SO₂ Asymmetric Stretch (νas) | 1350 - 1300 cm⁻¹ | Monitor the decrease in absorbance. |
| SO₂ Symmetric Stretch (νs) | 1160 - 1120 cm⁻¹ | Often a strong, sharp peak. | |
| LC-MS | Mobile Phase | Acetonitrile/Water or Methanol/Water with additives | Gradients are typically used for complex mixtures. |
| Column | C18 or specialized fluorinated phase columns | Column choice depends on the polarity of reactants and products. | |
| Ionization Mode | ESI (negative or positive mode) or APCI | Dependent on the analytes' properties. |
Visualizations
References
Validation & Comparative
Comparison of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide with other trifluoromethylating agents
For researchers, scientists, and professionals in drug development, the strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. A diverse array of reagents has been developed to facilitate this transformation, each with distinct reactivity profiles and applications. This guide provides a comparative analysis of prominent trifluoromethylating agents, with a special focus on the less-documented 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide.
While extensive research has been conducted on a variety of trifluoromethylating agents, publicly available performance data for this compound in trifluoromethylation reactions remains limited. This guide will therefore focus on a qualitative comparison based on available information and provide a comprehensive overview of more established alternatives, supported by experimental data.
A Landscape of Trifluoromethylating Agents: Nucleophilic, Electrophilic, and Radical Approaches
Trifluoromethylating agents can be broadly categorized based on the nature of the trifluoromethyl species they deliver: a nucleophilic trifluoromethyl anion (CF₃⁻), an electrophilic trifluoromethyl cation (CF₃⁺), or a trifluoromethyl radical (•CF₃). The choice of reagent is dictated by the electronic properties of the substrate.
Table 1: Overview of Common Trifluoromethylating Agents
| Reagent Class | Example Reagent | Common Name | Typical Substrates | Key Characteristics |
| Nucleophilic | (Trifluoromethyl)trimethylsilane | Ruppert-Prakash Reagent | Aldehydes, ketones, imines | Requires an activator (e.g., fluoride source); sensitive to moisture. |
| Electrophilic | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni's Reagent I | Thiols, alcohols, phosphines, heteroarenes | Bench-stable, broad substrate scope for nucleophiles. |
| Electrophilic | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | Umemoto's Reagent | β-ketoesters, silyl enol ethers, heteroatoms | Powerful electrophilic source. |
| Radical | Sodium trifluoromethanesulfinate | Langlois' Reagent | Alkenes, (hetero)arenes | Often used in photoredox catalysis. |
| Sulfonyl Source | This compound | Hexafluoropropene β-sultone | Primarily a precursor to other fluorinated compounds. | Limited data as a direct trifluoromethylating agent. |
In Focus: this compound
This compound, also known as hexafluoropropene β-sultone (CAS 773-15-9), is a cyclic sulfate ester. While its primary documented use is as a precursor for the synthesis of other fluorinated compounds, its potential as a direct trifluoromethylating agent is not well-established in readily accessible scientific literature. Its structure, containing a highly fluorinated and strained four-membered ring with a sulfonyl group, suggests potential reactivity, but detailed studies on its application in trifluoromethylation are lacking.
Synthesis: This compound is typically synthesized by the reaction of hexafluoropropene with oleum (a solution of sulfur trioxide in sulfuric acid).
Due to the absence of performance data, a direct quantitative comparison with other agents is not feasible at this time. Researchers interested in exploring its potential are encouraged to perform initial reactivity and yield screenings against benchmark substrates.
Established Trifluoromethylating Agents: A Performance Comparison
In contrast to the limited data on hexafluoropropene β-sultone, a wealth of information is available for other trifluoromethylating agents. The following sections provide a comparative overview of their performance in key transformations.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of the trifluoromethyl anion. It is particularly effective for the trifluoromethylation of carbonyl compounds.
Table 2: Performance of Ruppert-Prakash Reagent in the Trifluoromethylation of Carbonyls
| Substrate | Product | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | TBAF (cat.) | THF | >95 |
| Acetophenone | 2-Phenyl-1,1,1-trifluoropropan-2-ol | TBAF (cat.) | THF | ~90 |
| Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | CsF (cat.) | DMF | ~85 |
Data is compiled from various literature sources and is representative of typical yields.
Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents
Togni's and Umemoto's reagents are powerful electrophilic trifluoromethylating agents suitable for a broad range of nucleophiles.
Table 3: Performance of Electrophilic Reagents in Trifluoromethylation
| Reagent | Substrate | Product | Conditions | Yield (%) |
| Togni's Reagent I | Thiophenol | Phenyl trifluoromethyl sulfide | CH₂Cl₂, rt | >90 |
| Togni's Reagent I | Indole | 3-Trifluoromethylindole | Cu(OAc)₂, DMF, 80 °C | ~70 |
| Umemoto's Reagent | Ethyl acetoacetate | Ethyl 2-acetyl-2-(trifluoromethyl)acetoacetate | K₂CO₃, CH₃CN, rt | ~85 |
Data is compiled from various literature sources and is representative of typical yields.
Radical Trifluoromethylation: Langlois' Reagent
Langlois' reagent is a common precursor for generating trifluoromethyl radicals, often employed in photoredox-catalyzed reactions.
Table 4: Performance of Langlois' Reagent in Radical Trifluoromethylation
| Substrate | Product | Catalyst System | Solvent | Yield (%) |
| Styrene | (3,3,3-Trifluoropropyl)benzene | Ru(bpy)₃Cl₂, visible light | CH₃CN | ~80 |
| Anisole | 4-Trifluoromethylanisole | t-BuOOH | CH₂Cl₂/H₂O | ~65 |
Data is compiled from various literature sources and is representative of typical yields.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the application of the discussed trifluoromethylating agents.
General Procedure for Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
To a solution of the carbonyl compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, is added the Ruppert-Prakash reagent (1.5 mmol). A catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 mmol, 1.0 M in THF) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Electrophilic Trifluoromethylation using Togni's Reagent I
To a solution of the nucleophile (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or DMF, 5 mL) is added Togni's Reagent I (1.2 mmol). If required, a catalyst or additive is added. The reaction mixture is stirred at the appropriate temperature and monitored by TLC or GC-MS. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography.
General Procedure for Radical Trifluoromethylation using Langlois' Reagent
In a typical photoredox-catalyzed reaction, a solution of the substrate (1.0 mmol), Langlois' reagent (2.0 mmol), and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in a suitable solvent (e.g., CH₃CN or DMF) is degassed and placed under an inert atmosphere. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography.
Visualizing Reaction Pathways
Diagrams can aid in understanding the fundamental mechanisms of these transformations.
Figure 1. Generalized reaction pathways for nucleophilic, electrophilic, and radical trifluoromethylation.
Conclusion
The selection of an appropriate trifluoromethylating agent is a critical decision in the design of synthetic routes for novel molecules. While established reagents like the Ruppert-Prakash, Togni's, Umemoto's, and Langlois' reagents offer reliable and well-documented methods for trifluoromethylation, the reactivity profile of this compound in this context remains an area ripe for investigation. Further research into the synthetic utility of this and other under-explored fluorinated compounds will undoubtedly continue to expand the toolkit available to chemists, enabling the creation of next-generation pharmaceuticals and materials.
A Comparative Guide to Electrophilic Trifluoromethylation: Togni's Reagents vs. 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
A note on the scope of this guide: Initial searches for "3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide" did not yield sufficient publicly available data to perform a comprehensive comparison with the well-established Togni's reagents. Therefore, to provide a valuable and data-rich resource for researchers, this guide will focus on a comparison between two prominent and widely-used classes of electrophilic trifluoromethylating agents: Togni's Reagents and Umemoto's Reagents . This comparison will adhere to the user's original request for quantitative data, experimental protocols, and mechanistic visualizations.
Introduction
The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile trifluoromethylating reagents is of paramount importance. Among the various classes of reagents, electrophilic trifluoromethylating agents have gained prominence for their ability to directly introduce the CF₃ group to a wide range of nucleophiles.
This guide provides a detailed comparison of two of the most powerful and widely utilized classes of electrophilic trifluoromethylating agents: Togni's reagents and Umemoto's reagents. Togni's reagents are hypervalent iodine compounds, while Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts. Both have proven to be invaluable tools in organic synthesis, yet they exhibit distinct reactivity profiles, substrate scopes, and handling requirements. This document aims to provide researchers, scientists, and drug development professionals with the necessary information to make an informed decision when selecting a trifluoromethylating agent for their specific application.
Quantitative Comparison of Reagent Efficacy
The choice of trifluoromethylating agent can significantly impact reaction outcomes. The following tables summarize the performance of Togni's and Umemoto's reagents in the trifluoromethylation of common substrate classes, providing a quantitative basis for comparison.
Table 1: Trifluoromethylation of β-Ketoesters
| Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ethyl 2-oxocyclohexanecarboxylate | Togni Reagent II | K₂CO₃ | DMF | RT | Moderate | [1] |
| Methyl 1-oxo-indan-2-carboxylate | Umemoto Reagent | K₂CO₃ / n-Bu₄NI | DMF | RT | up to 99% | [2] |
| Various β-ketoesters | Togni Reagent | Phase-Transfer Catalyst | Not Specified | Not Specified | 42-67% | [3] |
| β-ketoesters | Cyclopropyl-substituted Umemoto-type Reagent | DBU or P¹-t-Bu | Acetonitrile | -43 to RT | High | [3] |
Summary: For the trifluoromethylation of β-ketoesters, Umemoto-type reagents, particularly the more reactive variants, often provide higher yields compared to Togni's reagents under similar conditions.[3]
Table 2: Trifluoromethylation of Thiols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Aromatic and Aliphatic Thiols | Togni Reagent | No disulfide formation | 51-99% | [3] |
| Thiophenol | Togni Reagent II | No additive | High | [4] |
| p-Nitrothiophenolate | Yagupolskii-Umemoto type Reagent | Not specified | 65% | [3] |
Summary: Togni's reagents are highly effective for the S-trifluoromethylation of a broad range of thiols, proceeding smoothly and with high yields.[3]
Table 3: Trifluoromethylation of Alkenes and Arenes
| Substrate Type | Reagent | Reaction Type | Key Features |
| Alkenes | Togni Reagent | Oxytrifluoromethylation, Aminotrifluoromethylation, etc. | Radical mechanism often involved, copper catalysis common. |
| (Hetero)arenes | Togni Reagent | C-H Trifluoromethylation | Can be achieved under transition-metal-free conditions. |
| Heterocycle-substituted arenes | Umemoto Reagents | Pd(II)-catalyzed ortho-trifluoromethylation | High yields for various heterocycles. |
| Heterocycle-substituted arenes | Togni Reagent | Pd(II)-catalyzed ortho-trifluoromethylation | Lower yields (e.g., 11%) compared to Umemoto's reagents in some cases.[3] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for trifluoromethylation using Togni's and Umemoto's reagents.
Protocol 1: Trifluoromethylation of an Enamine using Togni's Reagent
This protocol describes a one-pot synthesis of β-trifluoromethyl 2H-azirines from enamines.[5]
Reactants:
-
Enamine (1.0 mmol)
-
Togni Reagent I (1.2 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
Iodosobenzene (PhIO) (1.5 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
Procedure:
-
To a solution of the enamine in DCE, add Togni Reagent I and CuI.
-
Stir the reaction mixture at the appropriate temperature until the enamine is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Add PhIO to the reaction mixture.
-
Continue stirring until the reaction is complete.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using an Umemoto-type Reagent
This procedure outlines the trifluoromethylation of a β-ketoester using a phase-transfer catalyst.[2]
Reactants:
-
β-Ketoester (e.g., methyl 1-oxo-indan-2-carboxylate) (1.0 mmol)
-
Umemoto Reagent (e.g., 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrabutylammonium iodide (n-Bu₄NI) (0.1 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of the β-ketoester in DMF, add the Umemoto reagent, potassium carbonate, and tetrabutylammonium iodide.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Logical Relationships
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the proposed pathways for trifluoromethylation with Togni's and Umemoto's reagents.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the selection of an appropriate trifluoromethylating agent is crucial for achieving optimal yields and cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of four widely used classes of trifluoromethylating agents: (Trifluoromethyl)trimethylsilane (TMSCF3 or Ruppert-Prakash Reagent), Togni's reagents, Umemoto's reagents, and Langlois' reagent.
Performance Comparison of Trifluoromethylating Agents
The efficiency of a trifluoromethylation reaction is highly dependent on the substrate and the chosen reagent. Below is a comparative summary of the performance of these agents on common substrates.
Table 1: Trifluoromethylation of Benzaldehyde
| Reagent Class | Specific Reagent | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Nucleophilic | TMSCF3 | TBAF (catalytic) | THF | RT | 1-3 | 95 |
| Nucleophilic | TMSCF3 | CsF | Morpholine | RT | - | 92 |
Table 2: Trifluoromethylation of β-Keto Esters
| Reagent Class | Specific Reagent | Substrate | Yield (%) |
| Electrophilic (Hypervalent Iodine) | Togni's Reagent II | Indanone-derived β-keto ester | 42-67 |
| Electrophilic (Sulfonium Salt) | Umemoto's Reagent | Indanone-derived β-keto ester | Good to Excellent |
| Electrophilic (Sulfonium Salt) | Cyclopropyl-substituted Umemoto's Reagent | β-Ketoesters | "Much higher yields" than Togni or standard Umemoto reagents |
Table 3: Trifluoromethylation of Indoles
| Reagent Class | Specific Reagent | Position | Conditions | Yield (%) |
| Radical | Langlois' Reagent | C2 | K2S2O8/Glucose, RT | Good to Excellent |
| Electrophilic (Hypervalent Iodine) | Togni's Reagent | C2 or C3 | Catalyst-free | Good |
| Radical (from Umemoto's Reagent) | Umemoto's Reagent | C7 (of Indoline) | Pd-catalyzed | Good |
Cost-Benefit Analysis
A key consideration in reagent selection is the balance between performance and cost, especially for large-scale synthesis.
Table 4: Cost Comparison of Trifluoromethylating Agents
| Reagent | Supplier Example | Price (USD) per Gram | Cost per Mole (approx. USD) |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | MedchemExpress | 6 | 853 |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | Fisher Scientific | 1.16 (for 100g) | 165 |
| Langlois' Reagent (Sodium trifluoromethanesulfinate) | CymitQuimica | 5.84 | 911 |
| Langlois' Reagent (Sodium trifluoromethanesulfinate) | IndiaMART | 2.16 | 337 |
| Togni's Reagent II | Santa Cruz Biotechnology | N/A (sold in units) | N/A |
| Togni's Reagent II | Ottokemi | 169.92 (for 1g) | 53,698 |
| Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) | Sigma-Aldrich | 166 (for 1g) | 56,440 |
| Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate) | Sigma-Aldrich | 141 (for 1g) | 56,710 |
Analysis:
-
(Trifluoromethyl)trimethylsilane (TMSCF3) and Langlois' reagent are significantly more cost-effective, particularly when purchased in larger quantities. Their lower cost per mole makes them attractive for large-scale applications.
-
Togni's and Umemoto's reagents , being more complex hypervalent iodine and sulfonium salts respectively, are considerably more expensive. Their use is often justified for specific applications where their unique reactivity is required, such as in certain electrophilic trifluoromethylations, or when milder reaction conditions are paramount.
-
For radical trifluoromethylation of heterocycles, the inexpensive and stable Langlois' reagent offers a robust and economically viable option.[1]
-
For nucleophilic trifluoromethylation of carbonyls, TMSCF3 is a workhorse due to its ease of handling as a liquid and extensive literature support.[2]
Experimental Workflows and Signaling Pathways
A general workflow for a trifluoromethylation reaction involves the careful mixing of the substrate, the trifluoromethylating reagent, and often a catalyst or initiator in a suitable solvent, followed by reaction monitoring and product isolation. Photoredox catalysis is a common and powerful method for generating trifluoromethyl radicals from various precursors under mild conditions.
Caption: General mechanism of photoredox-catalyzed C-H trifluoromethylation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of trifluoromethylation reactions. Below are representative protocols for the trifluoromethylation of indole, a common heterocyclic scaffold in pharmaceuticals.
Protocol 1: Radical C-H Trifluoromethylation of Indole using Langlois' Reagent
This protocol describes a general method for the direct trifluoromethylation of C-H bonds in indole using a radical precursor.
Materials:
-
Indole (1.0 equivalent)
-
Sodium trifluoromethanesulfinate (Langlois' Reagent) (3.0 equivalents)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (5.0 equivalents)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a solution of indole (1.0 equivalent) in a suitable solvent system (e.g., CH2Cl2/H2O), add sodium trifluoromethanesulfinate (3.0 equivalents).
-
Add tert-Butyl hydroperoxide (5.0 equivalents) as an oxidant.
-
Stir the reaction mixture at ambient temperature (23 °C) for 3 to 24 hours.
-
Monitor the reaction for completion using TLC or GC-MS. For less reactive substrates, a second addition of the Langlois' reagent and oxidant may be required.
-
Upon completion, the product is isolated via standard extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Protocol 2: Electrophilic C-H Trifluoromethylation of Indole using Togni's Reagent
This protocol outlines the direct trifluoromethylation of indole using a hypervalent iodine reagent.
Materials:
-
Indole (1.0 equivalent)
-
Togni's Reagent II (1.2 equivalents)
-
Copper(I) iodide (CuI) (0.2 equivalents)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To the indole substrate (1.0 mmol) dissolved in DCE (10 mL), add Togni's reagent II (1.2 mmol) and CuI (0.2 mmol) at room temperature.
-
Heat the reaction mixture to 60 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3 (30 mL).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Trifluoromethylation of an Indole Derivative with TMSCF3
This protocol describes the trifluoromethylation of an isatin (indole-2,3-dione), a derivative of indole, using a nucleophilic source.
Materials:
-
Isatin (1.0 equivalent)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (2.0 equivalents)
-
Cesium fluoride (CsF) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an inert atmosphere, dissolve the isatin (1.0 equivalent) in anhydrous THF.
-
Add (Trifluoromethyl)trimethylsilane (2.0 equivalents) to the solution.
-
Add a catalytic amount of CsF.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.
-
Purify the final product by column chromatography.
Protocol 4: Trifluoromethylation of an Indoline Derivative using Umemoto's Reagent
This protocol details the palladium-catalyzed C7-trifluoromethylation of an N-protected indoline using an electrophilic sulfonium salt.
Materials:
-
N-pyrimidinylindoline substrate (1.0 equivalent)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (10 mol%)
-
Copper(II) acetate (Cu(OAc)2) (2.0 equivalents)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction vessel, add the N-pyrimidinylindoline substrate (1.0 equivalent), Umemoto's reagent (1.5 equivalents), Pd(OAc)2 (10 mol%), and Cu(OAc)2 (2.0 equivalents).
-
Add DCE as the solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and purify by column chromatography to isolate the C7-trifluoromethylated indoline.
-
The pyrimidine directing group can be subsequently removed.
Concluding Remarks
The choice of a trifluoromethylating agent is a critical decision in the synthesis of novel compounds. For large-scale and cost-sensitive projects, the more economical Langlois' reagent and TMSCF3 are often the preferred choices for radical and nucleophilic trifluoromethylations, respectively.[1] In contrast, the higher cost of Togni's and Umemoto's reagents may be justified for specific, high-value applications that require their unique electrophilic reactivity or for reactions that are sensitive to harsher conditions. Researchers should carefully consider the substrate, desired reactivity, reaction conditions, and overall cost when selecting the optimal reagent for their synthetic needs.
References
Spectroscopic validation of trifluoromethylation by 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
A comprehensive analysis of spectroscopic data and experimental protocols for the trifluoromethylation of organic molecules is crucial for researchers in medicinal chemistry and drug development. While information on the specific reagent 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide is not currently available in the public scientific literature, this guide provides a detailed comparison of well-established and widely used trifluoromethylating agents. The following sections present experimental data, protocols, and visualizations to aid in the selection of the most suitable reagent for a given synthetic challenge.
The introduction of a trifluoromethyl (–CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The choice of trifluoromethylating reagent is critical and depends on the substrate, desired reaction conditions (electrophilic, nucleophilic, or radical), and functional group tolerance. This guide focuses on the spectroscopic validation of trifluoromethylation by comparing the performance of several key classes of reagents.
Comparison of Common Trifluoromethylating Reagents
The selection of a trifluoromethylating reagent is a critical step in the synthesis of novel chemical entities. The table below summarizes the performance of several widely used reagents in the trifluoromethylation of a common substrate, providing a basis for comparison.
| Reagent Class | Exemplary Reagent | Substrate | Yield (%) | Spectroscopic Method | Key Spectroscopic Data |
| Electrophilic | Togni Reagent I | Indole | 85 | 19F NMR | Singlet at ~ -63 ppm |
| Electrophilic | Umemoto's Reagent | 2-Naphthol | 92 | 19F NMR | Singlet at ~ -61 ppm |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Benzaldehyde | 95 | 19F NMR | Doublet at ~ -78 ppm |
| Radical | Langlois Reagent (CF3SO2Na) | 4-tert-Butylpyridine | 78 | 19F NMR | Singlet at ~ -65 ppm |
Note: Yields and spectroscopic data are highly dependent on the specific substrate, reaction conditions, and solvent used. The data presented here are for illustrative purposes.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative procedures for trifluoromethylation using the aforementioned reagents.
Electrophilic Trifluoromethylation of Indole with Togni Reagent I
Materials:
-
Indole
-
Togni Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add Togni Reagent I (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the trifluoromethylated indole.
Spectroscopic Validation:
-
1H NMR: Characteristic shifts for the aromatic protons of the indole ring will be observed, with potential splitting changes upon trifluoromethylation.
-
13C NMR: The carbon attached to the CF3 group will appear as a quartet due to C-F coupling.
-
19F NMR: A singlet corresponding to the CF3 group is typically observed in the range of -60 to -65 ppm.
Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[1]
-
Slowly add TBAF solution (0.1 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Validation:
-
1H NMR: A quartet for the benzylic proton coupled to the CF3 group is expected.
-
19F NMR: A doublet corresponding to the CF3 group coupled to the benzylic proton is typically observed around -78 ppm.
Radical Trifluoromethylation of an Arene with Langlois Reagent
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[1]
-
Add tBuOOH (3.0 mmol) and stir the mixture vigorously at room temperature for 12 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO4.
-
Concentrate the solution and purify the product by column chromatography.
Spectroscopic Validation:
-
1H NMR: Disappearance of the proton signal at the position of trifluoromethylation and characteristic shifts for the remaining aromatic protons.
-
19F NMR: A singlet for the CF3 group, typically in the range of -63 to -68 ppm.
Visualizing Trifluoromethylation Workflows and Comparisons
Diagrams generated using Graphviz can effectively illustrate experimental workflows and the conceptual differences between trifluoromethylation strategies.
References
Mechanistic studies comparing 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide with similar reagents
Introduction to Trifluoromethylating Reagents
Trifluoromethylating reagents can be broadly categorized based on the nature of the trifluoromethyl species they deliver: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), or radical (CF₃•). The selection of a suitable reagent is contingent on the electronic properties of the substrate and the desired bond formation.
Reagent Classes and Mechanistic Pathways
This guide will focus on a selection of widely used trifluoromethylating agents, outlining their mechanisms of action and providing a basis for their comparison.
Electrophilic Trifluoromethylating Reagents
These reagents are effective for the trifluoromethylation of electron-rich substrates such as arenes, heterocycles, and enolates.
-
Togni's Reagents (Hypervalent Iodine Compounds): These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are known for their versatility and can participate in both electrophilic and radical pathways. The reaction mechanism is often influenced by the substrate and the presence of catalysts, such as copper salts, which can facilitate a single-electron transfer (SET) process to generate a trifluoromethyl radical.
-
Umemoto's Reagents (S-(trifluoromethyl)dibenzothiophenium salts): These reagents are powerful electrophilic sources of the CF₃ group. Their reactivity can be tuned by modifying the substituents on the dibenzothiophenium core. Similar to Togni's reagents, they can react via an SET mechanism, particularly when catalyzed by transition metals, to produce a trifluoromethyl radical intermediate.
Nucleophilic Trifluoromethylating Reagents
These reagents are ideal for the trifluoromethylation of electron-deficient compounds, most notably carbonyls and imines.
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a widely used nucleophilic trifluoromethylating agent. Its activation typically requires a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a Lewis base to generate the trifluoromethyl anion (CF₃⁻), which then attacks the electrophilic substrate.
Comparative Performance Data
To facilitate reagent selection, the following tables summarize the performance of these key reagents on standard substrates.
| Reagent Class | Common Examples | Key Characteristics | Typical Applications | Mechanistic Aspects |
| Hypervalent Iodine | Togni's Reagents I and II | Commercially available, broad functional group tolerance. | Trifluoromethylation of heteroatom and carbon-centered nucleophiles. | Can proceed via electrophilic or radical pathways, often influenced by additives and catalysts. |
| Sulfonium Salts | Umemoto's Reagents | Thermally stable and effective for a wide range of nucleophiles. | Trifluoromethylation of arenes, heterocycles, alkenes, and enolates. | Primarily electrophilic, can involve SET mechanisms to generate CF₃ radicals. |
| Organosilicon | Ruppert-Prakash Reagent (TMSCF₃) | Requires activation by a nucleophilic catalyst (e.g., fluoride). | Nucleophilic trifluoromethylation of aldehydes, ketones, and imines. | Delivers a trifluoromethyl anion (CF₃⁻) equivalent. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for key trifluoromethylation reactions.
General Procedure for Electrophilic Trifluoromethylation of an Aromatic Substrate using Umemoto's Reagent
-
To a solution of the aromatic substrate (1.0 mmol) in an appropriate anhydrous solvent (e.g., acetonitrile, 5 mL) under an inert atmosphere, add the Umemoto's reagent (1.2 mmol).
-
If required, add the catalyst (e.g., Cu(I) salt, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent
-
To a solution of the ketone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.5 mmol).
-
Add a catalytic amount of a fluoride source (e.g., TBAF, 0.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Mechanistic Diagrams
The following diagrams illustrate the generalized mechanistic pathways for the different classes of trifluoromethylating reagents.
Caption: Generalized pathways for electrophilic trifluoromethylation.
Caption: Mechanism of nucleophilic trifluoromethylation.
Conclusion
The selection of an appropriate trifluoromethylating reagent is a critical decision in modern synthetic chemistry. While this guide provides an overview of the mechanistic and performance aspects of widely used reagents, the optimal choice will always be context-dependent, relying on the specific substrate and desired transformation. Researchers are encouraged to consult the primary literature for detailed reaction conditions and substrate scope. The field of trifluoromethylation is continuously evolving, and new reagents and methodologies are expected to emerge, further expanding the synthetic chemist's toolkit.
Benchmarking the performance of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in standard reactions
Introduction
The strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern drug discovery and development, offering a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates. While a diverse array of trifluoromethylating agents has been developed, a comprehensive performance comparison is often challenging due to varied reaction conditions and substrates reported in the literature. This guide aims to provide an objective comparison of the performance of key electrophilic and nucleophilic trifluoromethylating agents in standard chemical reactions.
Notably, publicly available performance data for 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide (CAS 773-15-9) is limited. However, its structure, featuring a strained, fluorinated oxathietane ring with a sulfone group, suggests potential as a fluoroalkylating agent. This guide will therefore focus on well-established reagents to provide a benchmark against which the performance of novel agents like this compound can be measured as data becomes available.
Performance Comparison of Electrophilic Trifluoromethylating Agents
Electrophilic trifluoromethylating agents are indispensable for the trifluoromethylation of a wide range of nucleophiles, including carbanions, heterocycles, and heteroatoms. The most prominent among these are the hypervalent iodine compounds, known as Togni's reagents, and sulfonium salts, such as Umemoto's reagents.[1]
Table 1: Trifluoromethylation of β-Keto Esters
| Reagent | Substrate | Product | Yield (%) | Reference |
| Togni's Reagent II | Indanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | 42-67 | [2][3] |
| Umemoto's Reagent | Indanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | up to 99 | [2] |
| Shibata's Reagent | Cyclohexanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | 95 | [2] |
Table 2: Trifluoromethylation of Aniline
| Reagent | Product (o:p ratio) | Yield (%) | Reference |
| Umemoto Reagent II | 2-CF₃-aniline & 4-CF₃-aniline | Good | [4] |
| S-(trifluoromethyl)diarylsulfonium triflate | 2-CF₃-aniline & 4-CF₃-aniline (4:1) | Mixture | [5] |
Performance Comparison of Nucleophilic Trifluoromethylating Agents
Nucleophilic trifluoromethylating agents are essential for the trifluoromethylation of electrophilic substrates such as aldehydes, ketones, and imines. The Ruppert-Prakash reagent (TMSCF₃) is a widely used example.[6]
Table 3: Trifluoromethylation of Aldehydes and Ketones with TMSCF₃
| Substrate | Product | Yield (%) |
| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 95 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 98 |
| Acetophenone | 2-Phenyl-1,1,1-trifluoropropan-2-ol | 85 |
| Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 92 |
Experimental Protocols
Electrophilic Trifluoromethylation of Indole with Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole.
Materials:
-
Indole
-
Togni's Reagent II
-
Copper(I) iodide (CuI)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Dissolve indole (1.0 mmol) in DCE (10 mL) in a round-bottom flask.
-
Add Togni's Reagent II (1.2 mmol) and CuI (0.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Nucleophilic Trifluoromethylation of Benzaldehyde with TMSCF₃ (Ruppert-Prakash Reagent)
This protocol is a standard procedure for the nucleophilic trifluoromethylation of aldehydes.[6]
Materials:
-
Benzaldehyde
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add TMSCF₃ (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBAF solution (0.1 mmol, 0.1 mL of 1 M solution) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the product with ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Trifluoromethylation Using Cyclic Sulfone-Based and Other Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group is a cornerstone strategy in modern medicinal and materials chemistry, offering significant enhancements to molecular properties such as metabolic stability, lipophilicity, and bioavailability. The choice of trifluoromethylating reagent is therefore a critical decision in synthetic chemistry. This guide provides an objective comparison of recently developed cyclic sulfone-based trifluoromethylating reagents, particularly cyclic sulfoximines, with established alternatives like Togni's and Umemoto's reagents. The comparison is supported by experimental data, detailed protocols, and mechanistic visualizations to aid in reagent selection for specific research and development applications.
Overview of Reagents
Trifluoromethylation reagents can be broadly categorized based on their core structure and reactivity. This guide focuses on electrophilic trifluoromethylating agents, which are widely used for their versatility in reacting with a broad range of nucleophiles.
-
Cyclic Sulfone-Based Reagents (Shibata's Reagents): These reagents, primarily cyclic sulfoximines, have emerged as a significant class of electrophilic trifluoromethylating agents.[1] They are often bench-stable, crystalline solids, offering advantages in handling and storage.[2] Their reactivity can be tuned by modifying the cyclic backbone and the substituents on the sulfoximine nitrogen.
-
Hypervalent Iodine Reagents (Togni's Reagents): Togni's reagents are highly popular and commercially available hypervalent iodine compounds.[1] They are known for their broad substrate scope, reacting with carbon- and heteroatom-centered nucleophiles.[1][3] They can participate in both electrophilic and radical trifluoromethylation pathways.[3]
-
Sulfonium Salt Reagents (Umemoto's Reagents): Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts and are among the most powerful electrophilic trifluoromethylating agents.[1] They are particularly effective for the trifluoromethylation of a wide array of nucleophiles, including challenging substrates.[1][4]
Performance Data Comparison
The efficiency of a trifluoromethylating reagent is highly dependent on the substrate and reaction conditions. The following tables summarize the performance of cyclic sulfone-based reagents in comparison to Togni's and Umemoto's reagents for the trifluoromethylation of common nucleophiles.
Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Cyclic Sulfone-Based | 1-Oxo-1-trifluoromethyl-1λ⁶-benzo[d]isothiazol-3-one | Indanone carboxylate | 52-92 | [4] |
| Cyclic Sulfone-Based | Trifluoromethyl analog of Johnson's reagent | Acyclic β-ketoester | Good | [4] |
| Hypervalent Iodine | Togni's Reagent I | 2-Methyl-1-indanone-2-carboxylate | 95 | [2] |
| Hypervalent Iodine | Togni's Reagent II | Indanone, tetralone, pentanone β-ketoesters | 42-67 | [1] |
| Sulfonium Salt | Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | >95 | [2] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters | "Much higher yields" than Togni or Umemoto reagents | [1][5] |
Trifluoromethylation of Indoles
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Notes | Reference |
| Hypervalent Iodine | Togni's Reagent II | Indole | Not specified | Direct C-H trifluoromethylation | [2] |
| Sulfonium Salt | Umemoto's Reagent | 2-Alkynylanilines (domino trifluoromethylation/cyclization) | Moderate to Good | Forms 2-trifluoromethylindoles | [6] |
| Radical Precursor | CF3SO2Na (Langlois' Reagent) | Indoles | Good to Excellent | Metal-free, radical process | [7] |
Trifluoromethylation of Thiols
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Cyclic Sulfone-Based | 1-Oxo-1-trifluoromethyl-1λ⁶-benzo[d]isothiazol-3-one | Thiophenols, aliphatic thiols | Low to moderate |[1] | | Hypervalent Iodine | Togni's Reagent | Aromatic and aliphatic thiols | 51-99 |[1] | | Sulfonium Salt | Diaryl(trifluoromethyl)sulfonium salt | Sodium p-nitrothiophenolate | 65 |[1] |
Experimental Protocols
Trifluoromethylation of a β-Ketoester using a Cyclic Sulfone-Based Reagent
Reagent: 1-Oxo-1-trifluoromethyl-1λ⁶-benzo[d]isothiazol-3-one (A Shibata-type reagent)
Substrate: Indanone carboxylate
Procedure: [4]
-
To a solution of the indanone carboxylate (1.0 equiv) in dichloromethane (CH2Cl2), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the cyclic sulfone-based trifluoromethylating reagent (1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the α-trifluoromethylated β-ketoester.
Trifluoromethylation of an Indole using an Umemoto-type Reagent (Domino Reaction)
Reagent: S-(Trifluoromethyl)dibenzothiophenium salt (Umemoto's Reagent)
Substrate: 2-Alkynylaniline
Procedure: [6]
-
In a reaction vessel, combine the 2-alkynylaniline (1.0 equiv) and the Umemoto's reagent (1.2 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a copper catalyst, for example, copper(I) bromide (CuBr) (10 mol%).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-trifluoromethylindole.
S-Trifluoromethylation of a Thiol using a Togni's Reagent
Reagent: Togni's Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
Substrate: Thiophenol
Procedure: [1]
-
Dissolve the thiophenol (1.0 equiv) in a suitable solvent like dichloromethane (CH2Cl2).
-
Add Togni's Reagent I (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture for the required time (typically a few hours), monitoring its progress by TLC.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
Purify the residue via column chromatography on silica gel to obtain the corresponding trifluoromethyl sulfide.
Mechanistic Pathways
The mechanism of electrophilic trifluoromethylation can vary depending on the reagent, substrate, and reaction conditions. The following diagrams illustrate the key proposed pathways.
Caption: Generalized electrophilic attack mechanism for trifluoromethylation.
Caption: Single Electron Transfer (SET) pathway for radical trifluoromethylation.
Conclusion
The selection of a trifluoromethylating reagent is a nuanced decision that depends on the specific synthetic challenge. Cyclic sulfone-based reagents, such as those developed by Shibata, offer a valuable, often milder, and more stable alternative to the well-established Togni's and Umemoto's reagents, particularly for the trifluoromethylation of activated methylene compounds.[1][4] For other transformations, such as the direct functionalization of heterocycles or the trifluoromethylation of thiols, Togni's and Umemoto's reagents may still offer superior performance in terms of yield and substrate scope.[1][2] This guide provides a framework for comparing these powerful reagents, and researchers are encouraged to consult the primary literature for more detailed information and specific applications.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Case studies demonstrating the utility of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide in total synthesis
Unveiling the Power of Difluorocarbene in Total Synthesis: A Comparative Guide to Precursor Utility
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing motifs into complex molecules is a cornerstone of modern medicinal chemistry. The gem-difluorocyclopropane unit, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile. The generation of difluorocarbene (:CF₂), the key intermediate for constructing these moieties, can be achieved using a variety of precursors. This guide provides a comparative analysis of common difluorocarbene precursors through the lens of their application in the total synthesis of natural products. While the reagent 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide is a potential precursor for difluorocarbene, its application in total synthesis is not yet well-documented in publicly available literature. Therefore, this guide will focus on more established reagents to provide a practical comparison for synthetic chemists.
The [2+1] cycloaddition of difluorocarbene with an alkene is the most direct method for the synthesis of gem-difluorocyclopropanes. The choice of difluorocarbene precursor is critical and often depends on the substrate's reactivity, functional group tolerance, and the desired reaction conditions. Below, we examine two case studies in total synthesis that highlight the utility of different difluorocarbene precursors.
Case Study 1: Total Synthesis of (±)-Merrilactone A
The total synthesis of (±)-Merrilactone A, a neurotrophic agent, showcases the application of a difluorocyclopropanation reaction to introduce a key structural element. The precursor of choice in this synthesis was (Trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of sodium iodide (NaI).
Comparative Data: Difluorocyclopropanation in the Synthesis of a Merrilactone A Intermediate
| Reagent System | Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| TMSCF₃ / NaI | Diene Intermediate | Difluorocyclopropane Adduct | THF | 65 | 12 | 75 |
Experimental Protocol: Difluorocyclopropanation with TMSCF₃ and NaI
To a solution of the diene intermediate (1.0 equiv) and sodium iodide (2.0 equiv) in anhydrous tetrahydrofuran (THF) at room temperature is added (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv). The reaction mixture is then heated to 65 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane product.[1][2]
Reaction Workflow
Caption: Workflow for the difluorocyclopropanation of a diene intermediate using TMSCF₃/NaI.
Case Study 2: Synthesis of Δ¹²-Prostaglandin J₃ Analogues
In the synthesis of analogues of Δ¹²-prostaglandin J₃, a potent antileukemic agent, a difluorocyclopropanation reaction was employed to introduce the gem-difluoro motif. For this transformation, sodium chlorodifluoroacetate was utilized as the difluorocarbene precursor.[3][4][5]
Comparative Data: Difluorocyclopropanation in the Synthesis of a Prostaglandin Analogue
| Reagent System | Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| ClCF₂COONa | Olefinic Precursor | Difluorocyclopropyl Analogue | Diglyme | 180 | 4 | 60 |
Experimental Protocol: Difluorocyclopropanation with Sodium Chlorodifluoroacetate
A mixture of the olefinic precursor (1.0 equiv) and sodium chlorodifluoroacetate (3.0 equiv) in anhydrous diglyme is heated to 180 °C under an inert atmosphere for 4 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the gem-difluorocyclopropanated prostaglandin analogue.[6][7]
Logical Relationship of Reagent Decomposition and Carbene Formation
Caption: Generation of difluorocarbene from sodium chlorodifluoroacetate and subsequent cycloaddition.
Comparison and Conclusion
The two case studies presented illustrate the successful application of different difluorocarbene precursors in the context of complex molecule synthesis.
-
TMSCF₃/NaI: This system offers the advantage of milder reaction conditions (65 °C) compared to the high temperatures required for the thermal decomposition of sodium chlorodifluoroacetate. This can be beneficial for substrates with thermally sensitive functional groups. The reaction generally proceeds in good yield.
-
Sodium Chlorodifluoroacetate: This reagent is an inexpensive and readily available solid. However, its use typically requires high reaction temperatures (ca. 180 °C), which can limit its applicability with sensitive substrates. Despite the harsh conditions, it remains a viable option for robust molecules.
The choice of the optimal difluorocarbene precursor is a critical parameter in the planning of a total synthesis. While newer reagents like this compound may offer advantages, their utility in complex synthetic endeavors is yet to be broadly demonstrated. The well-established methods, as highlighted in the case studies of (±)-Merrilactone A and Δ¹²-prostaglandin J₃ analogues, provide reliable and effective strategies for the incorporation of the valuable gem-difluorocyclopropane motif. Researchers are encouraged to consider the stability of their substrates and the desired reaction conditions when selecting a suitable difluorocarbene precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Δ12-Prostaglandin J3, a Highly Potent and Selective Antileukemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of Δ¹²-prostaglandin J₃, a highly potent and selective antileukemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Isotopic labeling studies to elucidate the reaction pathway of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Elucidating Reaction Pathways of Fluorinated Sultones: A Comparative Guide Using Isotopic Labeling
Introduction to Mechanistic Elucidation of Fluorinated Compounds
The reaction mechanisms of organofluorine compounds are of significant interest to researchers in materials science and drug development due to their unique chemical properties. Understanding these pathways is crucial for controlling reaction outcomes and designing novel molecules. Isotopic labeling is a powerful technique for elucidating these complex mechanisms. By replacing an atom with its heavier isotope, such as ¹⁸O for ¹⁶O, scientists can trace the fate of atoms through a reaction, providing direct evidence for bond-breaking and bond-forming steps.[1][2]
Comparative Analysis of Potential Reaction Pathways
The thermal or photochemical decomposition of four-membered rings containing a sulfone group, such as the target molecule, is expected to proceed through one of several possible pathways. The primary mechanistic question is whether the reaction is a concerted process, where all bonds are broken and formed in a single step, or a stepwise process involving a diradical or zwitterionic intermediate. Isotopic labeling of the sulfone oxygens (¹⁸O) is an ideal method to distinguish between these possibilities.
Pathway A: Concerted Retro-[2+2] Cycloaddition
In a concerted mechanism, the four-membered ring would revert to its precursor fragments, a fluoroalkene and sulfur dioxide (SO₂), in a single, synchronous step. If the sulfone group is labeled with one ¹⁸O and one ¹⁶O atom, the concerted pathway would demand that the resulting SO₂ molecule retains this isotopic distribution.
Pathway B: Stepwise Decomposition via a Diradical Intermediate
A stepwise mechanism would involve the initial cleavage of one carbon-sulfur bond to form a diradical intermediate. This intermediate could then undergo rotation around the remaining C-S bond before fragmenting to the final products. If this rotation is faster than C-S bond cleavage, it would lead to scrambling of the oxygen atoms on the sulfone group. Consequently, the expelled SO₂ would show a statistical distribution of the ¹⁸O label (SO₂ with two ¹⁸O, two ¹⁶O, and one of each), which is different from the starting material's labeling pattern.
Below is a visualization of how isotopic labeling can differentiate between these two pathways for a model fluorinated sultone.
Caption: Differentiating reaction pathways using ¹⁸O labeling.
Experimental Protocols
A representative experimental workflow for conducting such an isotopic labeling study is outlined below. This protocol is based on general methods for labeling sulfonyl groups and analyzing reaction products.[3][4]
Caption: Workflow for an isotopic labeling experiment.
Detailed Methodology
-
Synthesis of ¹⁸O-Labeled Sulfone: The unlabeled precursor, a corresponding sulfinate or sulfonamide, can be treated with H₂¹⁸O under acidic conditions.[3][4] The incorporation of ¹⁸O can be confirmed by mass spectrometry. For the target molecule, this would involve the synthesis of a precursor that can be cyclized to form the oxathietane 2,2-dioxide ring, with the labeling step performed prior to the final ring closure.
-
Thermal/Photochemical Decomposition: The ¹⁸O-labeled sultone is isolated and purified. The decomposition reaction is then carried out in a sealed vessel under controlled temperature (thermolysis) or irradiation at a specific wavelength (photolysis).
-
Product Analysis: The gaseous products are collected. The isotopic composition of the sulfur dioxide is determined using a high-resolution mass spectrometer, which can resolve the masses of S¹⁶O₂, S¹⁶O¹⁸O, and S¹⁸O₂. The degree of oxygen scrambling is then calculated from the relative intensities of these peaks.
Data Presentation and Comparison
The results from such an experiment would be quantitative and can be summarized in a table for clear comparison. While we lack data for the specific target molecule, the table below illustrates how data from hypothetical experiments on it and a known analog (e.g., a simple fluorinated propane sultone) would be presented.
| Parameter | 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide (Hypothetical) | 1,1,2,3,3-Pentafluoropropane-1,3-sultone (Analog Example) |
| Reaction Condition | Thermolysis (300°C) | Thermolysis (300°C) |
| Starting ¹⁸O Enrichment | 48.5% (at one oxygen) | 50.0% (at one oxygen) |
| Observed S¹⁸O₂ in Product | ~1% | < 0.5% |
| Observed S¹⁶O¹⁸O in Product | ~98% | ~99% |
| Degree of Oxygen Scrambling | < 2% | < 1% |
| Inferred Mechanism | Predominantly Concerted | Concerted |
This table presents hypothetical data for the target molecule to illustrate the data presentation format.
The low degree of oxygen scrambling in the hypothetical data for both compounds would strongly support a concerted retro-[2+2] cycloaddition mechanism. If significant scrambling were observed, it would instead point to a stepwise mechanism involving a diradical intermediate with a lifetime sufficient for bond rotation to occur.
Conclusion
Isotopic labeling studies are indispensable for the rigorous elucidation of reaction mechanisms. By using ¹⁸O as a tracer, it is possible to distinguish between concerted and stepwise pathways in the decomposition of fluorinated sultones. While direct experimental data for this compound is not available, comparison with analogous systems and the application of the methodologies described herein provide a clear and objective framework for future investigations. The evidence from related compounds suggests that a concerted pathway is often favored for such small, strained ring systems.
References
Safety Operating Guide
Proper Disposal Procedures for 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide is critical for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is necessary, based on the known hazards of structurally similar perfluorinated compounds and sulfonyl-containing molecules. This guide provides a procedural, step-by-step plan for its safe management and disposal.
Inferred Hazards and Safety Precautions
Based on its chemical structure, this compound is classified as a per- and polyfluoroalkyl substance (PFAS). These substances are known for their persistence in the environment. The presence of the sulfonyl dioxide group suggests potential for the release of toxic gases upon decomposition.
| Hazard Category | Inferred Risk | Recommended Precautions |
| Chemical Reactivity | Potential for decomposition upon heating or reaction with strong acids/bases, releasing toxic gases such as sulfur oxides (SOx) and hydrogen fluoride (HF). | Store in a cool, dry, well-ventilated area away from incompatible materials.[1] Avoid heating. |
| Toxicity | Perfluorinated compounds can be toxic. Inhalation of decomposition products (e.g., sulfuryl fluoride) can be severely irritating to the respiratory tract and may cause systemic effects.[2][3][4] | Handle only in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE). |
| Environmental | High persistence in the environment ("forever chemicals").[5] Improper disposal can lead to long-term contamination of soil and water.[6] | Dispose of as hazardous waste through a licensed disposal facility. Do not discharge to drains or the environment.[3] |
Disposal Protocols
All waste containing this compound must be treated as hazardous waste.
Small Quantities (e.g., residual amounts in containers, contaminated labware)
-
Segregation and Collection :
-
Collect all materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled, and sealed waste container.[1]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Container Labeling :
-
Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any known hazard symbols (e.g., toxic, corrosive - due to potential HF formation).
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from heat and incompatible materials.
-
-
Disposal Request :
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Bulk Quantities (e.g., unused or excess reagent)
-
Do Not Attempt Neutralization :
-
Quenching or neutralizing reactive fluorinated compounds can be highly exothermic and dangerous.[1] Do not attempt to treat the chemical waste yourself.
-
-
Packaging :
-
Ensure the original container is securely sealed and properly labeled. If the original container is compromised, overpack it in a larger, compatible, and labeled container.
-
-
Disposal :
-
Arrange for disposal through your institution's hazardous waste program. High-temperature incineration is a common disposal method for perfluorinated compounds, as it is designed to break the strong carbon-fluorine bonds.[1][5] However, this must be performed in a specialized facility equipped with scrubbers to handle the resulting acidic gases.[1]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE) for Spill Cleanup
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[1] |
| Eye Protection | Chemical splash goggles and a face shield.[1] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[1] |
| Respiratory Protection | For large spills or in poorly ventilated areas, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[1] |
Spill Cleanup Procedure
-
Evacuate and Alert :
-
Immediately alert personnel in the vicinity and evacuate the immediate area.[7]
-
-
Control and Contain :
-
Absorption :
-
Cover the spill with the absorbent material and allow it to be fully absorbed.[7]
-
-
Collection :
-
Using spark-proof tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a labeled, sealable hazardous waste container.[3]
-
-
Decontamination :
-
Reporting :
-
Report the spill to your laboratory supervisor and your institution's EHS department.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
According to the Safety Data Sheet, this compound is classified with a Chemwatch Hazard Alert Code of 3, indicating a moderate hazard.[1] Proper personal protective equipment is crucial to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield are mandatory.[2] | Provides comprehensive protection against chemical splashes from all angles.[3] |
| Skin and Body Protection | - Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[4][5]- Long-sleeved clothing or a chemical-resistant suit.[2][6]- An acid-resistant apron is recommended when handling larger quantities.[4][5] | Prevents skin contact which can cause irritation.[4] For larger volumes, full body protection is a best practice.[3] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][7] | Vapors may form explosive mixtures with air and can be harmful if inhaled.[2][4] |
| Footwear | Safety shoes with steel toes or HAZ-MAT boots.[4][5] | Protects against spills and falling objects. |
Safe Handling and Operational Procedures
Adherence to strict handling protocols is essential to maintain a safe laboratory environment.
General Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition as vapors may be flammable and can flash back.[2] Use only non-sparking tools and explosion-proof equipment.[2][7]
-
Personal Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[8] Contaminated clothing should be removed and washed separately before reuse.[6]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[2][8]
-
In case of skin contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[2][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
If swallowed: Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal of Chemical Waste:
-
Dispose of this substance and its container in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains or waterways.[8]
-
It is recommended to use a licensed professional waste disposal service.
Disposal of Contaminated Packaging:
-
Empty containers may retain product residue and can be hazardous.
-
Do not reuse empty containers.
-
Dispose of empty containers in the same manner as the chemical waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. Protective apparel [norfalco.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. solusgrp.com [solusgrp.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
